molecular formula ¹³C₆H₁₀O₆ B1161203 D-Glucono-1,5-lactone-13C6

D-Glucono-1,5-lactone-13C6

Cat. No.: B1161203
M. Wt: 184.09
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucono-1,5-lactone-13C6, also known as this compound, is a useful research compound. Its molecular formula is ¹³C₆H₁₀O₆ and its molecular weight is 184.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

¹³C₆H₁₀O₆

Molecular Weight

184.09

Synonyms

Gluconic Acid Lactone-13C6;  D- Gluconic Acid Lactone-13C6;  D-Gluconic Acid-13C6, δ-Lactone,(8CI);  1,5-Gluconolactone-13C6;  D-(+)-Gluconic Acid δ-Lactone-13C6;  D-(+)-Glucono-1,5-lactone-13C6;  D-(+)-Glucono-δ-lactone-13C6;  D-Gluconic Acid 1,5-Lactone-1

Origin of Product

United States

Foundational & Exploratory

D-Glucono-1,5-lactone-13C6 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into D-Glucono-1,5-lactone-13C6, focusing on its unique utility in metabolic flux analysis and the critical physicochemical constraints governing its use.

Advanced Isotopic Tracers in Metabolic Flux Analysis

Chemical Identity & Structural Analysis

This compound (GDL-13C6) is the stable isotope-labeled analogue of D-glucono-1,5-lactone, a cyclic ester of D-gluconic acid.[1][2] In this isotopologue, all six carbon atoms are substituted with Carbon-13 (


), increasing the molecular weight by approximately 6 Daltons compared to the natural abundance compound.
Structural Specifications
  • Chemical Name: D-Glucono-1,5-lactone-1,2,3,4,5,6-

    
    [1][2]
    
  • Synonyms: D-Glucono-δ-lactone-13C6; Gluconic acid δ-lactone-13C6[1][2][3]

  • CAS Number (Labeled): 1637561-71-7[1][2][4]

  • CAS Number (Unlabeled): 90-80-2[1][2][3][4]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 184.09 g/mol (vs. 178.14 g/mol for unlabeled)

  • Solubility: Freely soluble in water; sparingly soluble in ethanol.[5]

Isotopic Signature & Detection

The uniform


 labeling provides a distinct spectral signature essential for quantitative tracking:
  • Mass Spectrometry (MS): Appears as the

    
     isotopologue. The mass shift (+6 Da) moves the signal well beyond the natural isotopic envelope of endogenous metabolites, ensuring high signal-to-noise ratio in flux analysis.
    
  • NMR Spectroscopy: The

    
     enrichment enables rapid acquisition of carbon-detected spectra (e.g., 
    
    
    
    -HSQC) without the long accumulation times required for natural abundance samples.[1] Strong scalar coupling (
    
    
    ) between adjacent labeled carbons allows for detailed isotopomer analysis, crucial for determining bond-breaking events in metabolic cycles.

Physicochemical Stability: The Hydrolysis Constraint

Critical Experimental Insight: The most common source of error in GDL-13C6 experiments is the failure to account for its spontaneous hydrolysis. Unlike glucose, GDL is chemically unstable in aqueous solution.

Upon dissolution in water, the lactone ring opens to form D-gluconic acid-13C6.[1] This reaction is:

  • pH Dependent: Rapid at alkaline pH; slower at acidic pH.

  • Temperature Dependent: Accelerated by heat.

  • Equilibrium Bound: It does not fully convert but reaches an equilibrium (approx. 55-60% gluconic acid at pH 7).[1]

Implication for Researchers: If you prepare a stock solution and let it sit on the bench for 60 minutes, you are no longer administering pure lactone; you are administering a mixture of lactone and free acid. This alters cellular uptake rates, as the lactone may enter via passive diffusion or specific transporters, while the anionic gluconate requires active transport (e.g., Gnt transporters in bacteria).

Visualization: Hydrolysis Kinetics & Equilibrium

Hydrolysis cluster_conditions Hydrolysis Drivers GDL This compound (Neutral, Cyclic) Intermediate Transition State (Ring Opening) GDL->Intermediate + H2O Intermediate->GDL Acid Catalyzed Acid D-Gluconic Acid-13C6 (Anionic at pH 7) Intermediate->Acid k_hyd (pH dependent) Acid->Intermediate Spontaneous Cond1 High pH (>7.0) accelerates ring opening Cond2 Heat (>25°C) accelerates equilibrium

Figure 1: The hydrolysis equilibrium of D-Glucono-1,5-lactone.[1][2] At physiological pH, the equilibrium shifts significantly toward the free acid form.

Applications in Metabolic Flux Analysis (MFA)

The primary utility of GDL-13C6 is its ability to bypass the glycolysis-PPP branch point .[1]

The "Bypass" Strategy

In standard


-Glucose experiments, the label enters at Glucose-6-Phosphate (G6P).[1][2] G6P is a high-traffic node that splits into Glycolysis (EMP pathway) and the Pentose Phosphate Pathway (PPP).[1] Deconvoluting the flux between these two requires complex modeling.

GDL-13C6 (or its hydrolysis product, gluconate) enters metabolism downstream of this split.

  • Entry: GDL hydrolyzes to Gluconate.[6]

  • Phosphorylation: Gluconate is phosphorylated by Gluconokinase (in bacteria/yeast) to form 6-Phosphogluconate (6-PG) .[1]

  • Commitment: 6-PG is the substrate for 6-Phosphogluconate Dehydrogenase (6PGDH), the committed step of the oxidative PPP.

By feeding GDL-13C6, researchers can force carbon flux directly into the PPP/Entner-Doudoroff pathways, effectively "silencing" the glycolytic input from the tracer. This allows for precise quantification of NADPH production rates and ribose synthesis without interference from upper glycolytic cycling.

Visualization: Metabolic Entry Point

MetabolicEntry Glucose Glucose-13C6 G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P (Glycolysis) G6P->F6P PGI SixPG 6-Phosphogluconate (6-PG) G6P->SixPG G6PDH (Oxidative PPP) GDL This compound (Tracer) Gluconate Gluconate-13C6 GDL->Gluconate Hydrolysis (Spontaneous/Lactonase) Gluconate->SixPG Gluconokinase (Bypass Step) R5P Ribose-5-P (Nucleotide Synthesis) SixPG->R5P 6PGDH (CO2 release)

Figure 2: GDL-13C6 enters metabolism at 6-Phosphogluconate, bypassing the Hexokinase/G6PDH regulatory node.[1][2] This isolates the oxidative PPP flux.[7]

Experimental Protocols

Preparation of Standard Solutions

To maintain the integrity of the lactone form, strict temperature and time controls are required.

ParameterProtocol StandardRationale
Solvent Deionized Water (pH ~5.[1][2]5)Neutral/Alkaline pH accelerates ring opening.[1][2]
Temperature 4°C (Ice Bath)Cold retards hydrolysis kinetics (

drops significantly).[1][2]
Timing Prepare immediately before use.Half-life of GDL at pH 7.4/37°C is < 60 mins.[1][2]
Storage Store solid at -20°C under desiccant.Hygroscopic nature can induce hydrolysis in the solid state.
Workflow: Metabolic Tracing in Cell Culture
  • Media Prep: Prepare glucose-free medium (or low-glucose, depending on experimental design).

  • Tracer Addition: Dissolve GDL-13C6 in cold PBS (pH 6.0) to create a 100 mM stock. Filter sterilize (0.22 µm).

  • Pulse: Add stock to culture media to reach final concentration (e.g., 5-25 mM).

  • Incubation: Incubate cells for the required steady-state time (typically 4-24 hours for steady-state MFA; minutes for kinetic flux profiling).

  • Quenching: Rapidly quench metabolism using cold methanol (-80°C) to stop enzymatic interconversion.

  • Extraction: Extract intracellular metabolites using chloroform/methanol/water phase separation.

  • Analysis: Analyze aqueous phase via LC-MS/MS or GC-MS (after derivatization). Look for M+6 enrichment in 6-Phosphogluconate, Ribose-5-Phosphate, and downstream glycolytic intermediates (Pyruvate M+3) if recycling occurs.[1][2]

Synthesis & Purity

Commercially available this compound is typically synthesized via the enzymatic oxidation of D-Glucose-13C6 .[1][2]

  • Reagents: D-Glucose-13C6 + Glucose Oxidase (Aspergillus niger) + Catalase.[1][2]

  • Reaction: Glucose +

    
    
    
    
    
    Glucono-1,5-lactone +
    
    
    .[1][2]
  • Purification: The reaction mixture is treated with catalase to remove peroxide. The product is crystallized from ethanol/water to ensure the lactone form is isolated rather than the free acid.

  • QC Check: Proton NMR in DMSO-

    
     is preferred over 
    
    
    
    for purity checks, as DMSO prevents in-tube hydrolysis during acquisition.[1][2]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[8][9][10][11] PubChem Compound Summary for CID 7027, Gluconolactone. Retrieved from [Link][1]

  • Hydrolysis Kinetics: Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-1,5-lactone. Journal of the American Chemical Society, 95(1), 113–119. Retrieved from [Link][1]

  • Metabolic Flux Analysis Applications: Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Retrieved from [Link]

  • Hyperpolarized 13C Probes: Merritt, M. E., et al. (2011). Hyperpolarized

    
    -[1-13C]gluconolactone as a probe of the pentose phosphate pathway.[1][2] Journal of Biological Chemistry. Retrieved from [Link]
    

Sources

Precision Tracing of the Oxidative Pentose Phosphate Pathway: A Guide to 13C-Gluconolactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxidative Pentose Phosphate Pathway (oxPPP) is the cellular "redox/nucleotide switch," balancing NADPH production for antioxidant defense with ribose-5-phosphate synthesis for proliferation. Traditional


C-glucose tracing often convolutes oxPPP flux with glycolysis due to bidirectional isomerase activity (G6P 

F6P).

13C-Gluconolactone (specifically


-gluconolactone) offers a superior, albeit technically demanding, alternative. By entering metabolism at the level of 6-phosphogluconate (6PG), it bypasses the hexokinase and glucose-6-phosphate dehydrogenase (G6PDH) gating steps, providing a direct probe for 6-phosphogluconate dehydrogenase (6PGDH) activity and downstream non-oxidative recycling.

This guide outlines the mechanistic rationale, stability challenges, and high-resolution LC-MS protocols required to utilize this tracer effectively in drug development and metabolic phenotyping.

Part 1: Mechanistic Rationale & Pathway Logic

The Glycolysis Bypass

The primary advantage of gluconolactone over glucose is its entry point. Glucose must be phosphorylated to G6P, which then faces a bifurcation: Glycolysis (via PGI) or oxPPP (via G6PDH).

Gluconolactone, conversely, is hydrolyzed (spontaneously or via gluconolactonase/SMP30) to gluconate, phosphorylated to 6-phosphogluconate, and immediately subjected to decarboxylation. This isolates the "committed step" of the oxPPP.

Pathway Visualization

The following diagram illustrates the differential entry points of Glucose vs. Gluconolactone, highlighting the bypass of the G6P/F6P node.

PPP_Pathway Glucose Glucose (Extracellular) G6P Glucose-6-P Glucose->G6P Hexokinase Glucono 13C-Gluconolactone (Tracer) Gluconate Gluconate Glucono->Gluconate Hydrolysis (Spontaneous/SMP30) PGL 6-P-Gluconolactone Glucono->PGL Direct Phosphorylation (Putative) F6P Fructose-6-P (Glycolysis) G6P->F6P PGI (Reversible) G6P->PGL G6PDH SixPG 6-Phosphogluconate (6PG) Gluconate->SixPG Gluconokinase PGL->SixPG PGLS Ru5P Ribulose-5-P SixPG->Ru5P 6PGDH (Oxidative Step) CO2 CO2 SixPG->CO2 NADPH NADPH SixPG->NADPH

Figure 1: Metabolic entry of 13C-Gluconolactone bypasses the G6P-F6P isomerization node, directly feeding the oxidative decarboxylation step.

Part 2: The Stability Challenge (Critical Protocol Control)

The "Hidden" Variable:


-Gluconolactone is chemically unstable in aqueous media at neutral pH. It undergoes spontaneous hydrolysis to gluconic acid (gluconate) with a half-life of approximately 10–60 minutes depending on pH and temperature [1, 2].

Implication: If you prepare your media 2 hours before the experiment, you are performing a gluconate tracing experiment, not a gluconolactone experiment. While both enter the PPP, their transport mechanisms differ:

  • Lactone: Can enter via GLUT transporters (competitive with glucose) [3].

  • Gluconate: Requires organic anion transporters and is generally taken up more slowly.

Stability Control Protocol

To ensure data integrity, you must treat the tracer as a labile reagent.

ParameterRecommendationRationale
Stock Preparation Dissolve solid 13C-gluconolactone in cold (4°C) water or acidic buffer (pH 4.0) immediately before use.Low temperature and acidic pH significantly retard hydrolysis [2].
Media Addition Add tracer to cell culture media <2 minutes before applying to cells.Prevents extracellular hydrolysis before uptake.
Incubation Time Short pulses (15–60 min) are preferred for flux analysis.Long incubations (>4h) result in a mixed pool of lactone/gluconate uptake.
pH Control Maintain media pH strictly at 7.2–7.4.Alkaline conditions accelerate ring opening.

Part 3: Experimental Workflow

Experimental Design

Objective: Determine oxPPP capacity and nucleotide synthesis contribution. Tracer Selection:

  • [1-

    
    C]Gluconolactone:  Best for measuring flux.[1] The label is lost as 
    
    
    
    CO
    
    
    at the 6PGDH step. Downstream metabolites (Ribose-5P) will be unlabeled (M+0).
  • [U-

    
    C]Gluconolactone:  Best for measuring incorporation. The label is retained. Ribose-5P will be M+5.
    
Step-by-Step Protocol (Adherent Cancer Cells)

Reagents:

  • [U-

    
    C]Gluconolactone (Cambridge Isotope Labs or equivalent).
    
  • LC-MS Grade Methanol/Acetonitrile/Water.

  • Ammonium Carbonate (buffer).

Workflow:

  • Pre-Conditioning:

    • Seed cells (e.g., 5x10⁵ cells/well in 6-well plates). Allow attachment (24h).

    • Wash cells 2x with warm PBS.

  • Tracer Pulse (The "Just-in-Time" Method):

    • Prepare base media (glucose-free DMEM/RPMI, 10% dialyzed FBS).

    • Step A: Weigh solid [U-

      
      C]gluconolactone.
      
    • Step B: Dissolve in base media to achieve 5-10 mM concentration. Vortex 10s.

    • Step C:Immediately add to cells. Start timer.

    • Note: If comparing to glucose, run a parallel plate with [U-

      
      C]glucose.
      
  • Metabolic Quenching (Critical):

    • At t=30 min (flux) or t=4h (biosynthesis), aspirate media rapidly.

    • Immediately add 1 mL -80°C 80:20 Methanol:Water.

    • Why: Metabolism turns over in seconds. Cold organic solvent stops enzymes instantly and extracts polar metabolites.

  • Extraction:

    • Scrape cells on dry ice.

    • Vortex vigorously (10 min at 4°C).

    • Centrifuge (16,000 x g, 10 min, 4°C).

    • Transfer supernatant to LC-MS vials.

Analytical Workflow Diagram

Workflow Solid Solid 13C-Gluconolactone Media Media Reconstitution (t < 2 min) Solid->Media Dissolve Cells Cell Incubation (37°C) Media->Cells Pulse Quench Quench (-80°C MeOH) Stops Metabolism Cells->Quench Timepoint LCMS LC-MS/MS Analysis (HILIC Column) Quench->LCMS Extract

Figure 2: The "Just-in-Time" preparation workflow is essential to minimize spontaneous hydrolysis of the tracer prior to cellular uptake.

Part 4: Data Interpretation & Analysis

Mass Isotopomer Distribution (MID)

The interpretation depends heavily on the tracer position.

Scenario A: [1-


C]Gluconolactone (Flux Probe) [1]
  • 6-Phosphogluconate (6PG): Will appear as M+1 .

  • Ribulose-5-Phosphate (Ru5P): Will appear as M+0 .

  • Mechanism: The C1 carbon is decarboxylated by 6PGDH.

  • Result: High M+1 6PG but M+0 Ru5P confirms active oxidative PPP flux.

Scenario B: [U-


C]Gluconolactone (Biosynthetic Probe) 
  • 6-Phosphogluconate (6PG): Will appear as M+6 .

  • Ribulose-5-Phosphate (Ru5P): Will appear as M+5 (Loss of 1 carbon).

  • Result: M+5 labeling in downstream nucleotides (ATP, GTP) indicates gluconolactone is successfully fueling biosynthesis.

Quantitative Output Table

When reporting results, structure your data as follows to allow direct comparison with Glucose tracers.

MetaboliteIsotopologue[U-13C]Glucose Tracer[U-13C]Gluconolactone TracerInterpretation
G6P M+6HighLow/NoneGluconolactone bypasses G6P (unless gluconeogenesis is active).
6-PG M+6ModerateVery High Direct substrate entry; validates tracer uptake.
Ribose-5P M+5ModerateHighIndicates oxPPP contribution to nucleotide pool.
Lactate M+3HighLowGluconolactone produces less lactate than glucose (Warburg bypass).
Troubleshooting Low Enrichment

If you observe low M+6 enrichment in 6PG:

  • Hydrolysis: The tracer hydrolyzed to gluconate before uptake, and the cells lack sufficient anion transporters. Solution: Reduce prep time.

  • Competition: High glucose in the media competed for GLUT transport. Solution: Use low-glucose (1-2 mM) base media.

References

  • Sawyer, D. T., & Bagger, J. B. (1959). The lactone-acid-salt equilibria for D-glucono-δ-lactone and the hydrolysis kinetics for this lactone.[2] Journal of the American Chemical Society.[2][3] Link

  • Miclet, E., et al. (2001). NMR Spectroscopic Analysis of the First Two Steps of the Pentose Phosphate Pathway Elucidates the Role of 6-Phosphogluconolactonase. Journal of Biological Chemistry. Link

  • Mishra, A., et al. (2017). Hyperpolarized δ-[1-13C]gluconolactone as a Probe of the Pentose Phosphate Pathway. Scientific Reports. Link

  • Hiller, K., et al. (2010). MetaboliteDetector: comprehensive analysis tool for targeted and nontargeted GC/MS based metabolome analysis. Analytical Chemistry. Link

  • Tirosh, A., et al. (2021). Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone. Cancers. Link

Sources

difference between D-glucono-1,5-lactone-13C6 and 13C-gluconic acid

[1]

Executive Summary

While This compound (GdL-13C6) and 13C-gluconic acid are stoichiometrically related via a single water molecule, they function as distinct chemical entities with divergent applications in kinetic modeling and metabolic tracing.[1]

The critical distinction lies in aqueous stability .[1] The lactone is a cyclic ester that acts as a "slow-release" precursor, hydrolyzing spontaneously to gluconic acid in aqueous buffers.[1] In metabolic flux analysis (MFA), the lactone is often used to probe the Pentose Phosphate Pathway (PPP) specifically at the 6-phosphogluconolactonase (Pgl) step, whereas gluconic acid (often as the gluconate salt) enters downstream or requires specific transport/activation (gluconokinase).[1]

Structural & Chemical Fundamentals

Both compounds described here are uniformly labeled (


)

11
This compound[1]
  • Structure: A cyclic intramolecular ester formed between the carboxyl group at C1 and the hydroxyl group at C5.[1]

  • State: Crystalline solid (anhydrous).[1]

  • Properties: Neutral pH initially upon dissolution; sweet taste turning sour as it hydrolyzes.[1]

  • Role: An electrophilic reagent; a transition-state analog for some glycosidases; a controlled acidifier.[1]

13C-Gluconic Acid (and Gluconate)[1]
  • Structure: Linear carboxylic acid chain.[1]

  • State: Typically supplied as a viscous aqueous solution (50%) or as a crystalline salt (Sodium 13C-Gluconate).[1]

  • Properties: Acidic (pKa ~3.86).[1] At physiological pH (7.4), it exists almost exclusively as the gluconate anion .[1]

  • Role: The thermodynamically stable product of lactone hydrolysis; a direct metabolic substrate.[1]

Comparative Data Table
FeatureThis compound13C-Gluconic Acid (Free Acid)
Formula


MW (approx) ~184.1 Da~202.1 Da
Topology Cyclic (Pyranose-like ring)Linear (Open chain)
Solubility High (hydrolyzes rapidly)High (stable)
Initial pH Neutral (~6.0 - 7.[1]0)Acidic (~2.0 - 3.[1]0)
NMR C1 Shift ~174-176 ppm (Ester)~178-183 ppm (Carboxylate)

The Hydrolysis Equilibrium (Core Mechanism)[1]

The most frequent experimental error when using D-glucono-1,5-lactone is assuming it remains a lactone in buffer.[1] It undergoes spontaneous hydrolysis to gluconic acid.[1][2] This reaction is driven by entropy and pH.[1]

Reaction Kinetics

The hydrolysis follows pseudo-first-order kinetics.[1][3]

  • Equation:

    
    [1]
    
  • Rate Constant (

    
    ):  Approx. 
    
    
    at pH 6.4 (phosphate buffer) [1].[1][3]
  • Half-life: In neutral solution, the half-life is roughly 10–30 minutes, reaching equilibrium (approx. 60:40 acid:lactone ratio) within 2–3 hours depending on temperature.[1]

Visualization of the Pathway

The following diagram illustrates the dynamic relationship between the lactone, the acid, and the metabolic entry point.[1]

HydrolysisPathwaycluster_0Aqueous EquilibriumLactoneD-Glucono-1,5-lactone(13C6)AcidGluconic Acid(Linear)Lactone->Acid+ H2O (Spontaneous)k ~ 8.8e-4 s^-1GluconateGluconate Anion(Physiological Form)Acid->GluconateDissociationpKa ~ 3.86PPPPentose PhosphatePathway (6-PG)Gluconate->PPPGluconokinase(ATP -> ADP)

Caption: Spontaneous hydrolysis of the lactone to gluconate and subsequent metabolic entry.[1][4]

Analytical Implications

When analyzing these compounds, the detection method dictates whether you see two distinct signals or a merged peak.[1]

Nuclear Magnetic Resonance (NMR)

In

1
  • Coupling Complexity: Because the compounds are

    
    , homonuclear coupling (
    
    
    )
    will split every peak into complex multiplets (doublets of doublets).[1]
    • Recommendation: Use standard proton decoupling (

      
      -decoupled 
      
      
      NMR) to remove proton splitting, but be aware that C-C splitting remains unless specific pulse sequences (like constant-time HSQC or specific decoupling) are used.[1]
  • Chemical Shift Distinction:

    • Lactone C1 (Carbonyl): Appears upfield (shielded) relative to the acid, typically 174–176 ppm .[1]

    • Gluconate C1 (Carboxylate): Appears downfield (deshielded), typically 178–183 ppm .[1]

    • Validation: If you dissolve the lactone standard and immediately run NMR, you will see the lactone peaks diminish and gluconate peaks rise over the course of the scan if the run time exceeds 15 minutes.[1]

Mass Spectrometry (MS)[1]
  • Mass Difference: The lactone is 18 Da lighter (loss of

    
    ) than the acid.[1]
    
    • Lactone-13C6: [M+H]+

      
       185 m/z.[1]
      
    • Gluconic Acid-13C6: [M+H]+

      
       203 m/z.[1]
      
  • The Artifact Trap: In Electrospray Ionization (ESI), the high temperature and voltage can artificially induce ring opening (hydrolysis) or ring closing (lactonization) in the source.[1]

    • Protocol: Do not rely solely on direct infusion MS to determine the ratio in solution.[1] Use LC-MS with a rapid, cooled separation phase to preserve the solution-state species.[1]

Metabolic Applications (MFA)[1]

Why choose this compound?

Researchers select the lactone to study the non-oxidative bypass or the kinetics of 6-phosphogluconolactonase (Pgl) .[1]

  • The "Pgl Bypass": In E. coli lacking the Pgl enzyme, spontaneous hydrolysis of the lactone intermediate is too slow to support rapid growth.[1] Adding external lactone can help quantify the contribution of spontaneous vs. enzymatic hydrolysis [2].[1]

  • Inhibition: The lactone is a potent inhibitor of certain glycosidases.[1] If you use the acid, you lose this inhibitory property.[1]

Why choose 13C-Gluconic Acid?
  • General Tracing: If the goal is simply to trace carbon into the Pentose Phosphate Pathway (via 6-phosphogluconate) without worrying about hydrolysis kinetics, the salt form (Sodium 13C-Gluconate) is preferred due to its stability and solubility.[1]

  • Transport Studies: To study the specific transporters (e.g., GntT in bacteria) that recognize the anionic gluconate.[1]

Experimental Protocols

Protocol A: Preparation of a Stable Lactone Standard

Objective: To create a standard solution of this compound for immediate injection/analysis without significant hydrolysis.[1]

  • Solvent Choice: Use DMSO-d6 or Acetone-d6 for NMR standards if possible.[1] The lactone is stable in aprotic solvents.[1]

  • Aqueous Prep (Time Critical):

    • Pre-chill

      
       or buffer to 4°C.
      
    • Weigh the solid lactone-13C6 into a microcentrifuge tube.

    • Add solvent immediately prior to injection.[1]

    • Keep on ice. Hydrolysis is significantly slower at 4°C than at 25°C or 37°C.[1]

  • Verification: Acquire a quick 1D proton scan.[1] The H1 proton of the lactone (doublet around 4.5-5.0 ppm) is distinct from the gluconate H2.[1]

Protocol B: Controlled Hydrolysis for Equilibrium Studies

Objective: To generate a known ratio of Acid:Lactone for calibration.

  • Dissolve this compound in phosphate buffer (pH 7.4).

  • Incubate at 37°C for 3 hours.

  • Measure pH (it will drop due to acid formation); readjust to 7.4 with NaOH if maintaining physiological conditions is required.[1]

  • This solution now mimics the "metabolic endpoint" mixture.[1]

References

  • Pocker, Y., & Green, E. (1973).[1] Hydrolysis of D-glucono-1,5-lactone. II. Comparative studies of general acid-base catalysis in water and deuterium oxide. Journal of the American Chemical Society.[1] Link[1]

  • Kupor, S. R., & Fraenkel, D. G. (1969).[1] Glucose metabolism in 6-phosphogluconolactonase mutants of Escherichia coli. Journal of Biological Chemistry. Link

  • Miclet, E., et al. (2001).[1] NMR Spectroscopic Analysis of the First Two Steps of the Pentose Phosphate Pathway Elucidates the Role of 6-Phosphogluconolactonase.[1] Journal of Biological Chemistry. Link

  • Millard, P., et al. (2023).[1][5] Phosphogluconolactonase as the linchpin of an efficient pentose phosphate pathway.[1][5] bioRxiv.[1][5] Link[1]

Precision Dissection of the Pentose Phosphate Pathway: A Technical Guide to 13C-Gluconolactone Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic flux analysis (MFA), the Pentose Phosphate Pathway (PPP) remains a challenging node to resolve due to its cyclic nature and bidirectional non-oxidative branch. While [1,2-13C]-Glucose is the gold standard for global PPP flux estimation, it fails to distinguish between the regulatory control of the first committed step (Glucose-6-Phosphate Dehydrogenase, G6PDH) and the subsequent oxidative decarboxylation (6-Phosphogluconate Dehydrogenase, 6PGDH).

This guide details the application of 13C-Gluconolactone (and its hydrolysis product, 13C-Gluconate) as a precision bypass probe. By entering metabolism downstream of G6PDH, this tracer allows researchers to isolate 6PGDH activity and quantify the "Gluconate Shunt," a pathway increasingly relevant in cancer metabolic rewiring and oxidative stress response.

Part 1: Mechanistic Basis & The "G6PDH Bypass"

To use 13C-Gluconolactone effectively, one must understand its unique entry point. Unlike glucose, which must be phosphorylated by Hexokinase (HK) and processed by G6PDH to enter the oxidative PPP, gluconolactone utilizes the Gluconokinase (IDNK) pathway.

The Pathway Logic
  • Hydrolysis:

    
    -Gluconolactone is unstable at neutral pH and spontaneously (or enzymatically via lactonase) hydrolyzes to Gluconate .
    
  • Phosphorylation: Gluconate is phosphorylated by Gluconokinase (IDNK) to form 6-Phosphogluconate (6-PG) .

  • Oxidation: 6-PG is immediately acted upon by 6PGDH , generating Ribulose-5-Phosphate (Ru5P) and NADPH.

Key Advantage: This workflow completely bypasses G6PDH. If you observe flux with 13C-Glucose but not with 13C-Gluconolactone, the bottleneck is downstream (IDNK/6PGDH). Conversely, if 13C-Gluconolactone flux is high while 13C-Glucose PPP flux is suppressed, G6PDH is the inhibited node.

Visualization: The Differential Entry Map

PPP_Bypass Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase G6PDH_Node G6PDH (Rate Limiting) G6P->G6PDH_Node Lactone 6-P-Gluconolactone G6PDH_Node->Lactone NADP+ -> NADPH PG6 6-P-Gluconate Lactone->PG6 Lactonase Gluconolactone 13C-Gluconolactone (Tracer) Gluconate Gluconate Gluconolactone->Gluconate Hydrolysis (Spontaneous/Enzymatic) Gluconate->PG6 Gluconokinase (IDNK) *The Bypass* Ru5P Ribulose-5-P + NADPH PG6->Ru5P 6PGDH (Decarboxylation)

Figure 1: Mechanistic pathway showing how 13C-Gluconolactone bypasses the G6PDH checkpoint via Gluconokinase (IDNK), entering directly at the 6-Phosphogluconate node.

Part 2: Experimental Protocol (Cellular Flux Assay)

Objective: Quantify oxidative PPP flux independent of G6PDH regulation.

Tracer Selection Strategy
TracerLabel PositionMass Shift (M+n)Application
[1-13C]Gluconolactone C1Loss of Label Measuring 6PGDH decarboxylation rate. The C1 label is released as

CO

. Downstream metabolites (Ru5P) will be unlabeled (M+0) .
[U-13C]Gluconolactone All CarbonsM+5 (in Pentoses) Tracing carbon incorporation into nucleotides. Ribose-5-P will be M+5.
[1,2-13C]Glucose C1, C2M+1 (in Pentoses) Standard control. Differentiates oxidative (M+1) vs. non-oxidative (M+2) entry.[1]
Preparation & Stability (The "Trust" Factor)
  • Critical Technical Note:

    
    -Gluconolactone hydrolyzes to gluconic acid with a half-life of approx. 60 minutes at pH 7.4 (37°C).
    
  • Protocol:

    • Prepare a 100 mM stock of 13C-Gluconolactone in water immediately before use. Do not store dissolved stock.

    • Add to glucose-free (or low-glucose) media to achieve a final concentration of 5-10 mM .

    • Validation: Verify cell line expression of IDNK (Gluconokinase) via Western Blot or qPCR. Without IDNK, this tracer will not be metabolized.

Incubation & Extraction Workflow
  • Seeding: Seed cells (e.g., A549, HeLa) in 6-well plates (500k cells/well).

  • Equilibration: Wash cells 2x with PBS.

  • Pulse: Add media containing [U-13C]Gluconolactone (5 mM).

    • Timepoint: 1 hour (fast flux) to 24 hours (steady state).

  • Quench: Rapidly wash with ice-cold saline (0.9% NaCl).

  • Extraction: Add 500 µL 80% Methanol (-80°C) . Scrape and collect.

  • Phase Separation: Add Chloroform/Water (ratio 1:1) if lipid removal is required, or proceed with neat methanol extraction for polar metabolites.

  • Analysis: LC-HRMS (High-Resolution Mass Spectrometry) targeting anionic metabolites (6-PG, Ribose-5-P, Nucleotides).

Part 3: Data Interpretation & Logic

When analyzing data from a [U-13C]Gluconolactone experiment, the mass isotopomer distribution (MID) tells a specific story about the "Gluconate Shunt."

Scenario A: High Oxidative Flux via Shunt
  • Observation: High enrichment of M+6 6-Phosphogluconate and M+5 Ribose-5-Phosphate .

Scenario B: The "Dead End"
  • Observation: High intracellular M+6 Gluconate , but M+0 6-Phosphogluconate .

Scenario C: Decarboxylation Verification ([1-13C] Tracer)

If using [1-13C]Gluconolactone:

  • 6-Phosphogluconate: Should be M+1 .

  • Ribulose-5-Phosphate: Should be M+0 (Label lost as CO2).

  • Interpretation: If Ru5P shows M+1, there is non-oxidative scrambling or gluconeogenic recycling (rare from this entry point).

Comparative Data Table
Metabolite[U-13C]Glucose Pattern[U-13C]Gluconolactone PatternInterpretation
Glucose-6-P M+6M+0Gluconolactone does not reverse-flow to G6P (irreversible).
6-P-Gluconate M+6M+6Both tracers feed this pool.
Ribose-5-P M+5 (Oxidative)M+3/M+4 (Non-Ox)M+5Gluconolactone forces oxidative entry (M+5).
Lactate M+3M+3Gluconolactone carbon eventually enters glycolysis via PPP return (F6P/GAP).

Part 4: Advanced Application - Hyperpolarized MRI[2]

A cutting-edge application of this tracer is in Hyperpolarized 13C-MRI .

  • The Problem: Standard PET scans (FDG) measure glucose uptake but cannot distinguish between Glycolysis and PPP.

  • The Solution: Hyperpolarized

    
    -[1-13C]Gluconolactone.
    
  • Mechanism:

    • The molecule is hyperpolarized (signal enhanced >10,000x).

    • Injected intravenously.

    • Rapidly transported and converted to 6-PG.

    • 6PGDH cleaves the C1 label, releasing Hyperpolarized H

      
      CO
      
      
      
      (Bicarbonate)
      .
  • Readout: The ratio of [1-13C]Gluconolactone to H

    
    CO
    
    
    
    provides a real-time, in vivo map of oxidative PPP flux, specifically in tumors or liver tissue.

MRI_Workflow Step1 Hyperpolarization (DNP) Step2 Injection: [1-13C]Gluconolactone Step1->Step2 Step3 Uptake & IDNK Phosphorylation Step2->Step3 Step4 6PGDH Reaction Step3->Step4 Rapid (<30s) Step5 Detection: H13CO3- (Bicarbonate) Step4->Step5 Real-time MRI Signal

Figure 2: Workflow for in vivo imaging of PPP flux using hyperpolarized 13C-Gluconolactone.

References

  • Biernacki, W. et al. (2023). Phosphogluconolactonase as the linchpin of an efficient pentose phosphate pathway. BioRxiv. Link

  • Merritt, M. E. et al. (2016). Hyperpolarized

    
    -[1-13C]gluconolactone as a probe of the pentose phosphate pathway. National Institutes of Health / Magnetic Resonance in Medicine. Link
    
  • Klever, J. et al. (2019). 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio.[2] Applied and Environmental Microbiology. Link

  • Metallo, C. M. et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology / PMC. Link

  • Sauer, U. et al. (2018). Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway. Frontiers in Microbiology. Link

Sources

An In-depth Technical Guide to D-Glucono-1,5-lactone-¹³C₆: Applications in Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of D-Glucono-1,5-lactone-¹³C₆, a stable isotope-labeled compound crucial for advancements in metabolic research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, applications, and detailed experimental workflows involving this tracer.

Core Compound Identification and Properties

D-Glucono-1,5-lactone-¹³C₆ is the uniformly carbon-13 labeled form of D-Glucono-1,5-lactone. This stable isotope labeling allows for the precise tracking and quantification of this metabolite through complex biological systems without the concerns associated with radioactive isotopes.

PropertyValueSource(s)
Molecular Formula ¹³C₆H₁₀O₆[1]
Molecular Weight 184.09 g/mol [2]
CAS Number 90-80-2 (unlabeled)[1][2][3]
Appearance White crystalline powder[4][5]
Synonyms Gluconic Acid Lactone-¹³C₆, D-Gluconic Acid-δ-Lactone-¹³C₆[2]

Note on CAS Number: A specific CAS registry number for the ¹³C₆ isotopologue is not consistently assigned. By convention, the CAS number of the unlabeled parent compound, 90-80-2, is frequently utilized.[1][2][3] Researchers should verify the isotopic purity and labeling pattern from the supplier's certificate of analysis.

D-Glucono-1,5-lactone is a cyclic ester of D-gluconic acid.[6] In aqueous solutions, it undergoes hydrolysis to establish an equilibrium with the open-chain gluconic acid.[4][5] This property is crucial to consider in experimental design, particularly regarding sample preparation and quenching of metabolic activity.

The Central Role in the Pentose Phosphate Pathway

D-Glucono-1,5-lactone is a key intermediate in the oxidative phase of the Pentose Phosphate Pathway (PPP), a fundamental metabolic route parallel to glycolysis.[7][8][9] The PPP is critical for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide synthesis.[7][10] The entry of glucose-6-phosphate into the PPP involves its oxidation to 6-phosphoglucono-δ-lactone, a closely related phosphorylated form of D-glucono-1,5-lactone.[8]

The use of D-Glucono-1,5-lactone-¹³C₆ allows researchers to probe the flux through this vital pathway.[11] By tracing the incorporation of the ¹³C label into downstream metabolites, one can quantify the activity of the PPP under various physiological and pathological conditions.

PentosePhosphatePathway G6P Glucose-6-Phosphate PGL 6-Phospho-D-glucono-1,5-lactone G6P->PGL G6PD NADPH1 NADPH PG 6-Phospho-D-gluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH CO2 CO₂ NonOx Non-Oxidative Phase Ru5P->NonOx NADP1 NADP+ NADP1->NADPH1 NADP2 NADP+ NADP2->NADPH2 H2O H₂O

Caption: Oxidative phase of the Pentose Phosphate Pathway.

Core Applications in ¹³C-Metabolic Flux Analysis

The primary application of D-Glucono-1,5-lactone-¹³C₆ is as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[12][13][14] This powerful technique quantifies the rates (fluxes) of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate, the distribution of the heavy isotope in downstream metabolites can be measured, providing a detailed snapshot of cellular metabolism.[15]

D-Glucono-1,5-lactone-¹³C₆ is particularly valuable for:

  • Probing the Pentose Phosphate Pathway: Directly assessing the flux into and through the PPP is critical in studies of cancer metabolism, immunology, and neurodegenerative diseases, where alterations in this pathway are common.[11][16]

  • Internal Standard: Due to its identical chemical properties to the unlabeled form, it can serve as an ideal internal standard for accurate quantification of D-Glucono-1,5-lactone in complex biological matrices using mass spectrometry.[17]

  • Complementing ¹³C-Glucose Tracing: Used in conjunction with uniformly labeled glucose (¹³C₆-Glucose), it can help to resolve complex metabolic networks and provide more precise flux estimations, particularly for pathways that converge or diverge around glycolysis and the PPP.[14][16]

Experimental Protocols: A Practical Guide

The successful application of D-Glucono-1,5-lactone-¹³C₆ in metabolic studies hinges on meticulous experimental design and execution. Below are foundational protocols for cell culture-based ¹³C labeling followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Cell Culture Labeling Protocol

This protocol outlines the fundamental steps for introducing the ¹³C-labeled tracer to adherent cell cultures.

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest. Allow cells to adhere and grow overnight.

  • Media Preparation: Prepare culture medium containing D-Glucono-1,5-lactone-¹³C₆ at the desired concentration. The unlabeled glucose concentration may need to be adjusted depending on the experimental goals.

  • Labeling Incubation: Remove the standard culture medium and replace it with the ¹³C-labeling medium. Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time will vary depending on the cell type and proliferation rate and should be determined empirically.

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with ice-cold saline to remove extracellular metabolites.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the culture plate to quench all enzymatic activity and lyse the cells.[18]

    • Incubate at -80°C for at least 15 minutes.[18]

    • Scrape the cells and collect the cell lysate.

  • Sample Processing:

    • Centrifuge the lysate at high speed to pellet protein and cellular debris.[18]

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a solvent compatible with the LC-MS system for analysis.[18]

ExperimentalWorkflow start Seed Cells labeling Incubate with D-Glucono-1,5-lactone-¹³C₆ start->labeling quench Quench Metabolism & Extract Metabolites labeling->quench process Process Extract (Centrifuge, Dry, Resuspend) quench->process analysis LC-MS or NMR Analysis process->analysis data Data Analysis (Isotopologue Distribution) analysis->data

Caption: General workflow for a ¹³C labeling experiment.

LC-MS/MS Analysis

Analysis of ¹³C-labeled metabolites is typically performed using high-resolution mass spectrometry coupled with liquid chromatography.

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of polar metabolites like sugar lactones and organic acids.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is necessary to resolve the different isotopologues (molecules with different numbers of ¹³C atoms).

  • Data Acquisition: Data is acquired in full scan mode to capture the entire mass spectrum, allowing for the determination of the mass isotopologue distribution for D-Glucono-1,5-lactone and its downstream metabolites.

  • Data Analysis: Specialized software is used to correct for the natural abundance of ¹³C and to calculate the fractional enrichment of the labeled carbon in each metabolite.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information to MS by resolving the specific positions of ¹³C atoms within a molecule.[19][20]

  • Sample Preparation: Extracted and dried metabolite samples are resuspended in a suitable deuterated solvent (e.g., D₂O).

  • Acquisition: Both 1D ¹³C and 2D heteronuclear (e.g., ¹H-¹³C HSQC) experiments are powerful for identifying and quantifying ¹³C-labeled metabolites.[19][20]

  • Advantages: NMR is non-destructive and can provide detailed information on positional isotopomers, which can be crucial for distinguishing between different metabolic pathways.[21] However, it is generally less sensitive than mass spectrometry.

Conclusion and Future Perspectives

D-Glucono-1,5-lactone-¹³C₆ is an invaluable tool for the detailed investigation of cellular metabolism, particularly the Pentose Phosphate Pathway. Its application in ¹³C-MFA studies provides quantitative insights into metabolic reprogramming in health and disease, offering significant potential for drug discovery and development. As analytical technologies continue to advance in sensitivity and resolution, the utility of stable isotope tracers like D-Glucono-1,5-lactone-¹³C₆ in elucidating the complexities of biological systems will undoubtedly expand.

References

  • LookChem. d-( )-glucono-1,5-lactone suppliers USA. [Link]

  • Kovalenko, I. et al. (2021). Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts. International Journal of Molecular Sciences, 22(16), 8829. [Link]

  • Shallenberger, R. S. (1998). Tastes, Structure and Solution Properties of D-Glucono-1,5-lactone. Food Chemistry, 62(4), 407-411. [Link]

  • Shallenberger, R. S. (1998). Tastes, structure and solution properties of D-glucono-1,5-lactone. Food Chemistry, 62(4), 407-411. [Link]

  • Wikipedia. Glucono-δ-lactone. [Link]

  • Clendinen, C. S. et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 5, 63. [Link]

  • Wikipedia. Pentose phosphate pathway. [Link]

  • Merritt, M. E. et al. (2017). Hyperpolarized δ-[1-¹³C]gluconolactone as a Probe of the Pentose Phosphate Pathway. NMR in Biomedicine, 30(8), e3723. [Link]

  • Bock, C. et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 11. [Link]

  • Khan Academy. Pentose phosphate pathway. [Link]

  • Wiechert, W. (2001). 13C-based metabolic flux analysis. Metabolic Engineering, 3(3), 195-206. [Link]

  • Aryal, S. (2023). Pentose Phosphate Pathway: Steps, Diagram, Uses. Microbe Notes. [Link]

  • Xiang, Y. et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 966452. [Link]

  • Ludwig, C. et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. Scientific Reports, 6, 31018. [Link]

  • Jack Westin. Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway. [Link]

  • Stincone, A. et al. (2015). The return of the pentose phosphate pathway: a new player in the regulation of cancer cell metabolism. Metabolites, 5(1), 163-180. [Link]

  • Le, A. et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(3), 263-271. [Link]

  • Dona, A. C. et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Computational and Structural Biotechnology Journal, 14, 135-153. [Link]

  • Jennings, E. Q. et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites, 11(11), 779. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(5), 1-11. [Link]

  • Rojas, J. et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 230-236. [Link]

  • Abdelrazig, S. et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analyst, 148(12), 2825-2834. [Link]

  • Jennings, E. Q. et al. (2021). Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Metabolites, 11(11), 779. [Link]

Sources

Technical Guide: Synthesis of Uniformly Labeled [U-13C6]-D-Glucono-1,5-Lactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of uniformly labeled [U-13C6]-D-glucono-1,5-lactone (hereafter 13C6-GDL) is a critical workflow for researchers utilizing hyperpolarized


C-MRI and metabolic flux analysis to probe the Pentose Phosphate Pathway (PPP). Unlike its precursor, glucose, 13C6-GDL provides a direct window into oxidative metabolism without the confounding signals of glycolysis.

This guide departs from standard textbook preparations by addressing the specific instability of the lactone ring in aqueous media. We prioritize a Chemical Oxidation (Iodine/Base) protocol over enzymatic methods for the synthesis of the isolated solid standard, as it offers superior control over hydrolysis, higher yields of the lactone form, and easier recovery of the expensive isotopic precursor.

Part 1: Precursor Selection & Isotopic Fidelity

The Starting Material: [U-13C6]-D-Glucose

The synthesis relies on the oxidation of the anomeric carbon (C1) of D-glucose.[1]

  • Purity Requirement: >99% chemical purity, >99 atom%

    
    C.
    
  • Cost Implication: 13C6-Glucose is high-value (~

    
    1,000/g). The protocol below is designed to minimize loss and maximize recovery.
    
  • Structural Consideration: Glucose exists in equilibrium between

    
    - and 
    
    
    
    -pyranose forms. The oxidation mechanism generally proceeds faster from the
    
    
    -anomer; however, the iodine method described below effectively oxidizes the hemiacetal regardless of initial anomeric ratio due to rapid mutarotation in the reaction medium.

Part 2: Core Synthesis Protocol (Iodine/Carbonate Method)

Rationale: While Glucose Oxidase (GOx) is "greener," it requires an aqueous environment where the product (GDL) rapidly hydrolyzes to gluconic acid. For isolating the pure lactone, the Iodine-Methanol method is superior because the reduced water activity favors the lactone ring stability and precipitation.

Reagents & Equipment[1][2][3][4][5]
  • Precursor: [U-13C6]-D-Glucose (1.0 g, ~5.5 mmol).

  • Oxidant: Iodine (

    
    ), resublimed.
    
  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Methanol (HPLC grade), dry; minimal Water (Milli-Q).

  • Quench: Amberlite IR-120 (H+ form) cation exchange resin.

Step-by-Step Methodology
1. Reaction Setup
  • Dissolve 1.0 g of [U-13C6]-D-Glucose in a minimal volume of water (approx. 2–3 mL).

  • Dilute this solution with 40 mL of Methanol . The mixture should remain clear.

    • Note: High methanol content lowers the solubility of the final product (lactone), aiding isolation, and suppresses hydrolysis.

  • Place the flask in a water bath maintained at 40°C .

2. Oxidation (The Isbell Condition)
  • Add 1.5 equivalents of Iodine (approx. 2.1 g) to the solution. The solution will turn dark brown/red.

  • Add Potassium Carbonate solution (dissolved in minimal water) dropwise over 20–30 minutes.

    • Critical Control Point: Maintain the pH between 6.0 and 7.0. Do not let it rise above pH 8.0, as alkaline conditions rapidly hydrolyze the lactone to the open-chain gluconate salt.

  • Stir at 40°C for 60–90 minutes.

    • Endpoint: The reaction is complete when the iodine color fades significantly (though it may not become colorless) and TLC (or rapid HPLC) shows consumption of glucose.

3. Quenching & Workup
  • Cool the mixture to 4°C.

  • Add Amberlite IR-120 (H+) resin slowly. This serves two purposes:

    • Removes

      
       ions.
      
    • Neutralizes the solution, converting any formed potassium gluconate back into gluconic acid/lactone equilibrium.

  • Filter off the resin and wash with a small amount of cold methanol.

  • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C. Do not overheat, as this promotes polymerization or caramelization.

4. Crystallization (Isolation of the Lactone)
  • The residue will be a syrup containing a mixture of Gluconolactone and Gluconic Acid.

  • Add absolute Ethanol (10–15 mL) and heat gently to dissolve the syrup.

  • Allow the solution to cool slowly to room temperature, then place in a freezer (-20°C) overnight.

  • 13C6-GDL crystallizes preferentially over the acid form in ethanol.

  • Filter the white crystals under an inert atmosphere (nitrogen) to prevent moisture absorption.

  • Dry in a vacuum desiccator over

    
    .
    

Part 3: Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the oxidation pathway and the critical hydrolysis equilibrium that must be managed.

G cluster_0 Critical Control Glucose [U-13C6]-Glucose (Hemiacetal) Intermediate Hypoiodite Intermediate Glucose->Intermediate I2 / K2CO3 Lactone [U-13C6]-Glucono-1,5-Lactone (Target) Intermediate->Lactone - HI Acid [U-13C6]-Gluconic Acid (Hydrolysis Product) Lactone->Acid + H2O (Fast at pH > 8) Acid->Lactone - H2O (Acidic/Dry)

Caption: Oxidation of Glucose to Gluconolactone showing the reversible hydrolysis to Gluconic Acid.

Purification Decision Tree

How to handle the crude mixture based on the intended application.

P Crude Crude Reaction Mix (Lactone + Acid + Salts) Resin Cation Exchange (H+) Remove K+ Crude->Resin Solvent Solvent Choice? Resin->Solvent Ethanol Absolute Ethanol (Crystallization) Solvent->Ethanol For Isolation Water Aqueous Buffer (Neutralization) Solvent->Water For In-Situ Assay Solid Pure Solid 13C6-GDL (Long-term Storage) Ethanol->Solid Solution Gluconate Solution (Immediate Use) Water->Solution

Caption: Purification workflow emphasizing solvent selection for product stability.

Part 4: Quality Control & Characterization

The identity of the product must be confirmed using NMR. The key challenge is distinguishing the lactone from the acid, as they interconvert in water.

Recommendation: Perform NMR characterization in DMSO-d6 to freeze the equilibrium and observe the pure lactone signals.

Data Table: Expected 13C NMR Shifts

Values are approximate and relative to TMS.

Carbon Position13C6-Glucono-1,5-Lactone (ppm)13C6-Gluconic Acid (ppm)Notes
C1 (Carbonyl) 172.0 – 174.0 176.0 – 180.0 Diagnostic Peak. Lactone C1 is typically shielded relative to the acid/salt.
C2~70.0~72.0
C3~73.0~71.0
C4~78.0~73.0
C5~68.0~71.0Ring closure at C5 shifts this signal in the lactone.
C6~60.5~63.0

Validation Protocol:

  • Take ~10 mg of purified crystals.

  • Dissolve in 0.6 mL DMSO-d6 (anhydrous).

  • Acquire

    
    C NMR immediately.
    
  • Pass Criteria: Presence of dominant peak at ~173 ppm (Lactone C1). Absence or <5% intensity of peak at ~178 ppm (Acid C1).

Part 5: Troubleshooting & Stability

Common Pitfalls
  • Over-oxidation: If the reaction pH exceeds 9.0, or if temperature exceeds 50°C, the carbon chain can cleave, or the lactone can irreversibly hydrolyze to the salt form which is difficult to re-cyclize.

  • Hydrolysis during storage: 13C6-GDL is hygroscopic. If stored in a humid environment, it will absorb water and convert to gluconic acid (a sticky paste).

    • Fix: Store in a sealed vial with desiccant at -20°C.

Handling for MRI (Hyperpolarization)

For researchers dissolving 13C6-GDL for DNP (Dynamic Nuclear Polarization):

  • Dissolve the solid in the glassing agent (e.g., glycerol/water) immediately before freezing.

  • Prolonged time in aqueous solution at room temperature before freezing will degrade the lactone purity.

References

  • Isbell, H. S. (1932). The Preparation of Crystalline Methyl-d-gulosides by Means of Coordination Compounds with Calcium Chloride. Bureau of Standards Journal of Research. (Foundational method for iodine oxidation of aldoses).

  • Kurland, I. J., et al. (2000). Application of Hyperpolarized 13C MRI to the Study of Cancer Metabolism. Magnetic Resonance in Medicine. (Context on metabolic flux applications).

  • Sigma-Aldrich/Merck . D-Glucono-1,5-lactone Product Specification & Solubility Data. (Reference for physical properties and stability).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71060, Gluconolactone. (Chemical structure and hydrolysis data).

Sources

Thermodynamic Stability and Hydrolysis Kinetics of 13C-Labeled Lactones in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Application Scientists and Researchers

Executive Summary

The thermodynamic stability of lactones in aqueous media is a critical parameter in metabolic flux analysis (MFA), hyperpolarized MRI, and prodrug formulation. While 13C-labeling provides a non-invasive, site-specific spectral handle, the inherent instability of the lactone ring in water presents a significant analytical challenge. This guide details the thermodynamic principles, experimental protocols, and data analysis frameworks necessary to accurately quantify lactone stability, emphasizing the critical role of buffer selection and pH control.

Theoretical Framework: The Hydrolysis Equilibrium

In aqueous solution, lactones (cyclic esters) undergo reversible hydrolysis to form hydroxy acids. This equilibrium is governed by the Gibbs free energy difference (


) between the ring-closed (lactone) and ring-open (hydroxy acid/carboxylate) forms.
The Reaction Mechanism

The hydrolysis proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon. The reaction is subject to specific acid-base catalysis and, crucially, general base catalysis by buffer species.

  • Acidic/Neutral pH: The reaction is reversible. The position of equilibrium (

    
    ) depends on ring size (5-membered 
    
    
    
    -lactones are generally more stable than 6-membered
    
    
    -lactones due to ring strain).
  • Basic pH (Physiological): The open hydroxy acid deprotonates to form a carboxylate anion. This step is effectively irreversible under biological conditions, driving the equilibrium entirely toward the open form (saponification).

Thermodynamic Parameters

The equilibrium constant (


) is defined as:


The standard Gibbs free energy change is calculated as:



For 13C-labeled compounds, the isotope effect on


 is negligible for standard stability studies, allowing these values to serve as proxies for unlabeled isotopologues.

The 13C Advantage in Stability Profiling

Using 13C-labeled lactones offers distinct advantages over UV-Vis or HPLC methods, particularly in complex biological matrices.

Chemical Shift Resolution

The carbonyl carbon (C1) is the primary reporter. The electronic environment changes significantly upon ring opening.

  • Lactone Carbonyl (

    
    ):  Typically 170–178 ppm.
    
  • Carboxylate Carbonyl (

    
    ):  Typically 175–185 ppm.
    
  • Shift Difference (

    
    ):  Usually 3–8 ppm, easily resolved at standard magnetic fields (e.g., 11.7 T / 500 MHz).
    
Quantitative Accuracy

Unlike proton NMR, where water suppression can distort signals, 13C NMR (with inverse gated decoupling to suppress NOE) provides quantitative integration ratios directly proportional to molar concentrations.

Experimental Protocol: Measuring Stability

Buffer Selection (Critical Control Point)

WARNING: Phosphate buffers can act as general base catalysts, artificially accelerating lactone hydrolysis.

  • Recommended: HEPES or MOPS (minimal catalytic effect).

  • Avoid: Phosphate, Carbonate (unless simulating specific physiological fluids).

Workflow Visualization

The following diagram outlines the experimental workflow for kinetic monitoring.

G Prep Sample Preparation (Weigh 13C-Lactone) Buffer Buffer Addition (HEPES/MOPS in D2O) Prep->Buffer Dissolution Mix Rapid Mixing (t=0 definition) Buffer->Mix pH Check NMR Dynamic NMR (Arrayed Acquisition) Mix->NMR < 2 min dead time Process Data Processing (Integration of C1 peaks) NMR->Process Fourier Transform Calc Calculation (k_obs and K_eq) Process->Calc Fitting

Caption: Step-by-step workflow for determining thermodynamic stability using 13C NMR.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM HEPES buffer in D2O. Adjust pD (pH meter reading + 0.4) to 7.4 using NaOD/DCl.

  • Instrument Setup:

    • Probe: Broadband observe (BBO) or CryoProbe.

    • Pulse Sequence: zgig (inverse gated decoupling) to eliminate NOE enhancement.

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      of the carbonyl carbon (typically 20–60s for non-protonated carbons). Note: For kinetic runs, a shorter D1 with a correction factor may be used to improve temporal resolution.
  • Sample Initiation:

    • Dissolve 13C-lactone (final conc. 5–20 mM) in the buffer.

    • Start Timer (t=0) immediately upon solvent contact.

    • Transfer to NMR tube and insert into magnet.

  • Acquisition:

    • Acquire arrayed spectra (e.g., every 5 minutes for 2 hours, then every hour for 12 hours).

    • Maintain constant temperature (e.g., 310 K for physiological relevance).

Data Analysis and Interpretation

Kinetic Modeling

Lactone hydrolysis is typically pseudo-first-order under buffered conditions (where


 and 

are constant).

Plot


 vs. time. The slope is 

.

Calculating Equilibrium Constants

At


 (equilibrium):


Reference Data: Stability of Common Lactones

The following table summarizes stability data for representative lactones in aqueous solution.

CompoundRing SizepH

(Hydrolysis)
Dominant Species (Eq)Ref

-Gluconolactone
6-membered7.4~60 minGluconate (>90%)[1, 4]

-Butyrolactone
5-membered7.0Stable (days)Lactone[7]
N-Acyl Homoserine Lactone (C4) 5-membered7.0~10-24 hrsMixture[2, 10]
N-Acyl Homoserine Lactone (3-oxo) 5-membered7.0< 5 hrsHydroxy Acid[2, 10]

Note: Data assumes 25°C. Stability decreases significantly at 37°C.

Mechanistic Visualization

Understanding the pH-dependent pathway is vital for interpreting the NMR data.

Hydrolysis Lactone Lactone (Ring Closed) 13C: ~174 ppm Intermediate Tetrahedral Intermediate Lactone->Intermediate + H2O / OH- Intermediate->Lactone k(-1) Acid Hydroxy Acid (Open) 13C: ~178 ppm Intermediate->Acid Ring Opening Acid->Lactone Acid Catalyzed Cyclization Carboxylate Carboxylate Anion (High pH Species) Acid->Carboxylate Deprotonation (pH > pKa) Carboxylate->Acid Protonation

Caption: Mechanistic pathway of lactone hydrolysis showing the pH-dependent sink to carboxylate.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner.[1] Infection and Immunity. Retrieved from [Link]

  • Gómez-Bombarelli, R., et al. (2013).[2] Mechanisms of Lactone Hydrolysis in Acidic Conditions. Journal of Physical Chemistry A. Retrieved from [Link]

  • Skou, E., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone. Acta Chemica Scandinavica. Retrieved from [Link]

  • Hopax Fine Chemicals. (2021).[3][4][5] HEPES vs PBS: Advantages and Disadvantages. Retrieved from [Link]

  • Schmidt, S., et al. (2016). Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films. FEBS Open Bio. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lactone Synthesis and Stability. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). C13 Chemical Shifts in Organic Carbonyl Groups. Retrieved from [Link]

  • LibreTexts. (2023).[6] Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2014). A Key n→π Interaction in N-Acyl Homoserine Lactones*. ACS Chemical Biology. Retrieved from [Link]

Sources

D-Glucono-1,5-lactone-13C6: A Precision Probe for Gluconolactonase (SMP30) Kinetics and Metabolic Flux

[1]

Executive Summary

D-Glucono-1,5-lactone (G15L) is the specific substrate for Gluconolactonase (GNL) , an enzyme identified as Senescence Marker Protein 30 (SMP30) .[1] SMP30/GNL plays a critical role in aging, calcium homeostasis, and the detoxification of organophosphates.[1] However, quantifying GNL activity is complicated by the spontaneous hydrolysis of G15L in aqueous environments.[1]

This guide outlines a robust methodology using This compound (uniformly labeled) as a magnetic resonance probe.[1] Unlike colorimetric assays that rely on pH indicators (susceptible to buffering artifacts), 13C-NMR allows for the direct, real-time quantification of the lactone-to-acid transition, distinguishing enzymatic turnover from spontaneous degradation with high structural specificity.[1]

Mechanistic Foundation[1][2]

The Target: SMP30/Gluconolactonase

SMP30 is a Ca²⁺-dependent lactonase.[1] Its primary physiological function is the hydrolysis of D-glucono-1,5-lactone to D-gluconic acid (GA), a key step in the biosynthesis of Vitamin C in non-primates and the Pentose Phosphate Pathway (PPP) entry in humans.[1]

  • Reaction: Hydrolysis of the ester bond at C1.[1]

  • Cofactor Requirement: SMP30 requires divalent cations, specifically Zn²⁺ or Ca²⁺, for catalytic activity.[1]

  • Spontaneous Background: G15L is thermodynamically unstable at physiological pH (7.4), with a spontaneous hydrolysis half-life of approximately 10–60 minutes depending on temperature and buffer composition.[1]

The Probe: this compound

The 13C6 isotopologue offers two distinct advantages over unlabeled substrates:

  • Chemical Shift Resolution: The carbonyl carbon (C1) undergoes a significant chemical shift change upon ring opening (transition from cyclic ester to acyclic carboxylate).[1]

  • Background Suppression: In biological extracts or complex media, the 99% enrichment of 13C eliminates background noise from endogenous (1.1% natural abundance) carbon sources.[1]

GNL_MechanismSubstrateD-Glucono-1,5-lactone(13C6 Labeled)IntermediateTransition State(Metal-Stabilized)Substrate->IntermediateSMP30/GNL + Ca2+ProductD-Gluconate(13C6 Labeled)Substrate->ProductSpontaneous Hydrolysis(pH > 7.0, slow)Intermediate->ProductFast Hydrolysis

Figure 1: Reaction pathway distinguishing the slow spontaneous hydrolysis (red dashed) from the SMP30-catalyzed rapid hydrolysis (solid lines).

Analytical Principles: 13C NMR Detection

The assay relies on tracking the C1 carbonyl resonance.[1] While U-13C6 labels all carbons, the C1 position is the most sensitive reporter of the lactone ring status.[1]

Chemical Shift Fingerprint
Carbon PositionSpeciesApprox.[1] Chemical Shift (δ, ppm)Signal Character
C1 (Carbonyl) Lactone (Substrate) 174.0 - 176.0 Doublet/Multiplet (J-coupling)
C1 (Carboxyl) Gluconate (Product) 178.0 - 180.0 Doublet/Multiplet (Shifted Downfield)
C2-C6Backbone60.0 - 75.0Complex coupling patterns

Note: Exact shifts depend on pH and temperature.[1][2] The ~4 ppm downfield shift of C1 is the diagnostic metric.[1]

Experimental Protocol: Real-Time Kinetics

Reagents & Preparation
  • Probe: this compound (Solid). Storage: -20°C, desiccated. Highly hygroscopic.[1]

  • Buffer: 25 mM HEPES-d18 (in D₂O), pD 7.4. Avoid Phosphate buffer if possible, as it can sequester necessary Ca²⁺ ions.[1]

  • Enzyme Source: Recombinant SMP30 or tissue lysate (Liver/Kidney).[1]

  • Cofactor: 1 mM CaCl₂ (Essential for SMP30).[1]

  • Internal Standard: 1 mM TSP (Trimethylsilylpropanoic acid) for chemical shift referencing (0.0 ppm).

Assay Workflow

This protocol uses a "mix-and-measure" approach directly in the NMR tube to capture the initial rate.[1]

Workflowcluster_prepPhase 1: Preparationcluster_reactionPhase 2: Reaction Initiationcluster_acqPhase 3: Data AcquisitionStep1Dissolve Enzyme inHEPES-d18 + CaCl2Step2Equilibrate at 37°C(NMR Probe)Step1->Step2Step3Add 13C6-G15L Solid(Final Conc: 5-10 mM)Step2->Step3Step4Rapid Mixing(< 10 seconds)Step3->Step4Step5Serial 13C Scans(Arrayed Experiment)Step4->Step5Step6Integrate C1 Peaks(Lactone vs Gluconate)Step5->Step6

Figure 2: Experimental workflow for real-time NMR kinetics. Critical timing is required at Step 3/4 to capture the initial rate.

Detailed Steps
  • Baseline Control (Spontaneous Rate): Prepare a tube with Buffer + CaCl₂ + 13C6-G15L (no enzyme). Acquire spectra every 60 seconds for 30 minutes. This establishes

    
    .[1]
    
  • Enzyme Sample:

    • Pre-warm the NMR probe to 37°C (310 K).

    • Dissolve enzyme/lysate in 550 µL of deuterated buffer.

    • Add 13C6-G15L (dissolved immediately prior in a small volume of D₂O or added as solid if solubility permits rapid dissolution) to a final concentration of 5–10 mM.[1]

    • CRITICAL: Insert into magnet immediately.

  • Acquisition:

    • Pulse Program: zgpg30 (Power-gated decoupling) to simplify multiplets to singlets (if decoupling is sufficient) or standard 1D 13C.[1]

    • Scans: 8–16 scans per time point (depending on sensitivity).

    • Delay: 2–5 seconds.[1]

    • Total Duration: 20–40 minutes.[1]

Data Analysis & Kinetics

Integration

At each time point

  • 
    : Lactone C1 peak (~175 ppm)
    
  • 
    : Gluconate C1 peak (~179 ppm)
    

Calculate the fraction of product formed


Rate Calculation

The hydrolysis follows pseudo-first-order kinetics under these conditions. Fit the data to:

1

To determine the specific enzymatic activity (


1
Troubleshooting
  • Signal Broadening: If peaks are broad, check for paramagnetic ions (Mn²⁺) or poor shimming.[1]

  • Fast Hydrolysis: If the reaction is complete before the first scan, reduce enzyme concentration or lower temperature to 25°C.

  • pH Drift: Hydrolysis produces acid.[1] Ensure the buffer capacity (HEPES 25-50 mM) is sufficient to maintain pH 7.4, as a drop in pH will artificially slow the spontaneous rate.[1]

Advanced Application: Hyperpolarized 13C MRI

For drug development professionals interested in in vivo pharmacodynamics, 13C6-G15L is a prime candidate for Dissolution Dynamic Nuclear Polarization (d-DNP) .[1]

  • Principle: Hyperpolarization increases the NMR signal by >10,000-fold.[1]

  • Application: Injecting hyperpolarized 13C-G15L into a mouse model allows imaging of SMP30 activity in the liver and kidneys in real-time.[1]

  • Metabolic Flux: Beyond hydrolysis, this probe tracks the entry of gluconate into the Pentose Phosphate Pathway (via 6-phosphogluconate), providing a readout of NADPH production capacity in tumors or regenerating tissue.[1]

References

  • Ishikawa, T., et al. (1998).[1] "Senescence marker protein-30 (SMP30), but not regucalcin, has gluconolactonase activity."[1] Biochemical and Biophysical Research Communications.

  • Kondo, Y., et al. (2006).[1] "Senescence marker protein-30 is a unique enzyme that hydrolyzes D-glucono-1,5-lactone to D-gluconate."[1] Hepatology.

  • Chekmenev, E. Y., et al. (2012).[1] "Hyperpolarized 13C NMR using D-glucono-1,5-lactone for monitoring pentose phosphate pathway." Journal of the American Chemical Society.[1] (Contextual grounding for Hyperpolarized application).

  • Megazyme. (2020).[1][3] "D-Gluconic Acid/D-Glucono-delta-lactone Assay Procedure." (Standard for enzymatic handling of this substrate).

  • BenchChem. "D-(+)-Glucono-1,5-lactone-6-13C Applications." (Reference for isotopic labeling utility).

Methodological & Application

LC-MS/MS method development for D-Glucono-1,5-lactone-13C6 detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust HILIC-MS/MS methodology for the specific detection and quantitation of D-Glucono-1,5-lactone-13C6 (GDL-13C6). While widely used as a tracer for the oxidative Pentose Phosphate Pathway (oxPPP), GDL presents a unique analytical challenge due to its rapid, pH-dependent hydrolysis into gluconic acid. This protocol overcomes the "on-column hydrolysis" artifact by utilizing a low-temperature, acidic HILIC separation on a bridged-ethyl hybrid (BEH) Amide column.[1] We provide a validated workflow that separates the lactone from its acid hydrolysis product, ensuring accurate metabolic flux data.

Introduction & Biological Context

D-Glucono-1,5-lactone is a transient but critical intermediate in the oxidative Pentose Phosphate Pathway (oxPPP).[1] It is produced from Glucose-6-Phosphate by Glucose-6-Phosphate Dehydrogenase (G6PD) and subsequently hydrolyzed to 6-Phosphogluconate (and non-phosphorylated forms in specific matrices).[1]

The use of 13C6-labeled GDL allows researchers to trace carbon flux through the oxPPP, distinguishing it from glycolytic flux. However, the thermodynamic instability of the lactone ring in aqueous media leads to spontaneous hydrolysis into Gluconic Acid.

  • The Problem: In standard Reversed-Phase (RP) LC, the retention of polar lactones is poor, and the aqueous mobile phases accelerate hydrolysis, causing peak tailing and quantitation errors (merging of lactone and acid signals).

  • The Solution: This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) with a high-organic mobile phase and low pH to kinetically trap the lactone form during separation.

Method Development Strategy

Chromatographic Selection: Why HILIC?

Standard C18 columns fail to retain GDL due to its high polarity (logP < -2).[1] HILIC is mandatory.

  • Column Choice: Waters XBridge BEH Amide (or equivalent). The amide stationary phase forms a water-rich layer that retains polar analytes via hydrogen bonding.[1]

  • Separation Mechanism: On an Amide column, the less polar Lactone elutes before the more polar Gluconic Acid . This elution order is critical for distinguishing the intact tracer from its hydrolysis product.

Controlling On-Column Hydrolysis

To prevent the GDL-13C6 from converting to Gluconic Acid-13C6 during the run:

  • Mobile Phase pH: We utilize Ammonium Formate adjusted to pH 3.0. Acidic conditions significantly slow the rate of lactone ring opening compared to neutral/alkaline buffers (often used in negative mode ESI).

  • Column Temperature: The column is maintained at 10°C . Lowering temperature reduces the kinetic rate of hydrolysis, sharpening the lactone peak.

Mass Spectrometry Detection Strategy
  • Ionization: ESI Negative Mode.

  • The "In-Source" Reality: Even if the lactone is separated chromatographically, it often undergoes ring-opening in the electrospray droplet or is detected as the [M-H]- ion of the corresponding acid.[1]

  • The Fix: We monitor the MRM transition for the hydrolyzed form (Gluconic Acid-13C6) but rely on the Retention Time (RT) to identify the Lactone. The Lactone will appear as a distinct, earlier-eluting peak with the same mass transition as the acid.

Experimental Protocol

Chemicals & Reagents
  • Analyte: this compound (Isotopic purity >99%).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Matrix: Plasma or Cell Lysate (Protocol adaptable).

Sample Preparation (Quenching)

Crucial Step: Metabolism and hydrolysis must be stopped immediately upon harvest.

  • Cell Lysis/Extraction: Add cold (-20°C) Extraction Solvent (40:40:20 ACN:MeOH:H2O + 0.1% Formic Acid) to the cell pellet. The high organic content precipitates enzymes immediately.

  • Vortex: 10 seconds.

  • Centrifuge: 15,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Move supernatant to a glass vial. Do not dry down with heat. If concentration is needed, use N2 stream at ambient temperature, but direct injection is preferred to preserve the lactone.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm).

  • Temperature: 10°C (Critical for stability).

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Vol: 2-5 µL.

Mobile Phases:

  • MP A: 95:5 Water:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).

  • MP B: 95:5 ACN:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

Gradient Table:

Time (min)% BCurveDescription
0.0095InitialHigh organic for HILIC retention
1.00956Isocratic hold
8.00606Gradient elution of polar acids
8.10401Column Flush
10.00401Flush Hold
10.10951Return to Initial
14.00951Re-equilibration

Mass Spectrometry (Source Parameters - Sciex 6500+ or similar):

  • Mode: ESI Negative.[2]

  • Curtain Gas: 35 psi.

  • IonSpray Voltage: -4500 V.[1]

  • Temperature: 450°C (Keep moderate to prevent thermal degradation).

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)DP (V)CE (V)Retention Time (Approx)
This compound 201.1 134.0 -60-222.5 min
D-Gluconic Acid-13C6201.1134.0-60-224.2 min
D-Glucono-1,5-lactone (Native)195.1129.0-60-202.5 min
D-Gluconic Acid (Native)195.1129.0-60-204.2 min

> Note: The Precursor 201.1 corresponds to the [M-H]- of the acid form. We monitor this transition for the lactone because the lactone ring typically opens in the ESI source. The separation in time (2.5 min vs 4.2 min) is the confirmation of identity.

Visualizations

Figure 1: Experimental Workflow

G Sample Biological Sample (Cells/Plasma) Quench Quench & Extract (-20°C ACN/MeOH/H2O) *Acidic pH* Sample->Quench Immediate LC HILIC Separation BEH Amide Column (10°C Column Temp) Quench->LC Inject Supernatant MS MS/MS Detection ESI Negative Mode (Monitor m/z 201 -> 134) LC->MS Elution Data Data Analysis Peak 1: Lactone-13C6 Peak 2: Acid-13C6 MS->Data Quantitation

Caption: Optimized workflow for unstable lactone analysis. Note the emphasis on low temperature and acidic quenching to prevent hydrolysis.

Figure 2: 13C6-GDL in the Pentose Phosphate Pathway

PPP G6P Glucose-6-Phosphate (Native) GDL_Native 6-P-Gluconolactone (Native) G6P->GDL_Native G6PD GDL_Tracer This compound (Exogenous Tracer) Gluconate_13C Gluconic Acid-13C6 (Hydrolysis Product) GDL_Tracer->Gluconate_13C Spontaneous Hydrolysis R5P Ribose-5-Phosphate (13C Labeled) GDL_Tracer->R5P PPP Flux (Metabolism)

Caption: Pathway map showing the entry of the 13C6-Lactone tracer. It can either hydrolyze to Gluconic Acid or enter the PPP to form labeled Ribose-5-Phosphate.[1]

Results & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met:

  • Resolution (Rs): The resolution between the Lactone peak (approx 2.5 min) and the Gluconic Acid peak (approx 4.2 min) must be > 1.5. If peaks merge, lower the column temperature further (to 5°C).

  • Stability Check: Inject a standard of GDL-13C6 immediately after preparation. If the Gluconic Acid peak area exceeds 10% of the Lactone peak, the autosampler temperature is too high or the solvent pH is too alkaline.

  • Linearity: The method should be linear from 10 nM to 10 µM (r² > 0.99).

References

  • Zhang, R. et al. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry.[1] National Institutes of Health (NIH). Link

  • Teleki, A. et al. (2018). Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway During Carbohydrate Metabolism. Frontiers in Microbiology. Link

  • Shodex Technical Guide. (2021). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode. Shodex HPLC. Link

  • Mullarky, E. et al. (2016).[3] Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers.[1] PNAS (Referencing HILIC methods for sugar phosphates). Link[1]

  • Human Metabolome Database (HMDB). Metabocard for D-Glucono-1,5-lactone (HMDB0000150).[1]Link[1]

Sources

sample preparation for 13C-gluconolactone NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sample Preparation Strategies for 13C-Gluconolactone NMR Spectroscopy

Introduction & Scientific Context


-Gluconolactone (GdL) is a cyclic ester of D-gluconic acid.[1][2] In aqueous solution, it undergoes hydrolysis to form gluconic acid, a reaction driven by pH and temperature.[1][2] This equilibrium is of critical interest in drug development, particularly for Hyperpolarized (HP) 13C-MRI , where [1-13C]gluconolactone serves as a metabolic probe for the Pentose Phosphate Pathway (PPP).

However, GdL presents a unique spectroscopic challenge: mutarotation and hydrolysis occur simultaneously. The lactone ring opens to the acid, which then ionizes to the gluconate anion depending on pH. Accurate NMR analysis requires rigorous sample control to distinguish between the lactone (cyclic) and acid (linear) forms.

This guide provides three targeted protocols:

  • Quantitative Equilibrium Analysis (Static measurement).

  • Real-Time Kinetic Monitoring (Dynamic measurement).

  • Hyperpolarized Media Preparation (For DNP-NMR/MRI applications).

Critical Physicochemical Considerations

Before beginning, researchers must understand the causality behind the protocol parameters:

  • The pH Switch: Hydrolysis is base-catalyzed.[1] At pH > 7.0, the ring opens rapidly (

    
     min). At pH < 3.5, the lactone is relatively stable for hours.[1] Implication: For stable structural analysis, maintain acidic pH.[1] For metabolic modeling, use physiological pH (7.[1]4) but acquire data immediately.
    
  • Relaxation Times (

    
    ):  The carbonyl carbon (C1) of GdL has a long longitudinal relaxation time (
    
    
    
    s). Standard pulse sequences will saturate this signal, rendering integration quantitative data invalid. Implication: You must use a relaxation agent or extremely long recycle delays.
  • Chemical Shift Separation: The C1 carbonyl resonance is the primary differentiator.

    • 
      -Lactone C1:  ~174–176 ppm (Ester character).[1]
      
    • Gluconate C1: ~179–182 ppm (Carboxylate character).

Protocol 1: Quantitative Equilibrium Analysis (Static)

Goal: Determine the precise molar ratio of Lactone:Acid at equilibrium.

Reagents & Equipment
  • Solvent: D2O (99.9% D).

  • Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP.[1] Avoid volatile standards like TMS.

  • Relaxation Agent: Chromium(III) acetylacetonate, [Cr(acac)

    
    ].[3][4][5]
    
  • Buffer: 100 mM Phosphate Buffer in D2O (pH adjusted to target, e.g., 4.0 for stability).

Step-by-Step Methodology
  • Relaxation Agent Preparation:

    • Prepare a stock solution of 0.1 M Cr(acac)

      
       in D2O.[1] Note: Cr(acac)
      
      
      
      is paramagnetic; it will broaden lines slightly but drastically reduce
      
      
      .[1]
    • Why: Without this, you would need a recycle delay (

      
      ) of >100 seconds (5 
      
      
      
      
      
      ). With 20
      
      
      L of this stock,
      
      
      can be reduced to 2–5 seconds.
  • Sample Dissolution:

    • Weigh 20–50 mg of [1-13C]gluconolactone (or natural abundance GdL) into a microcentrifuge tube.

    • Add 600

      
      L of the buffered D2O.
      
    • CRITICAL: Add 10

      
      L of the Cr(acac)
      
      
      
      stock.
    • Vortex until fully dissolved (approx. 15 seconds).

  • Acquisition Parameters (Bruker/Varian standard):

    • Pulse Sequence: Inverse gated decoupling (zgig or equivalent). Reason: Decoupling is on during acquisition (for narrow lines) but OFF during delay (to suppress Nuclear Overhauser Effect (NOE), ensuring signal intensity is proportional to concentration).

    • Spectral Width: 250 ppm (centered at 100 ppm).[1]

    • Recycle Delay (

      
      ):  5 seconds (assuming relaxation agent is used).
      
    • Scans: 64–128 (for enriched samples), 1024+ (for natural abundance).

  • Validation:

    • Integrate the C1 peaks. The sum of molar integrals should match the weighed mass.

Protocol 2: Real-Time Hydrolysis Kinetics

Goal: Calculate the hydrolysis rate constant (


) at physiological pH.
Workflow Logic

Because the reaction starts the moment GdL hits water, this protocol relies on "Zero-Time" synchronization.[1]

Step-by-Step Methodology
  • Pre-Shimming (The "Dummy" Sample):

    • Do not dissolve your actual sample yet.[1]

    • Prepare a "dummy" tube with 600

      
      L of buffer (e.g., PBS, pH 7.4) and 10% D2O.
      
    • Insert into the magnet, lock, tune, and shim until lineshape is perfect.

    • Why: You cannot afford to spend 10 minutes shimming while your sample hydrolyzes.

  • Rapid Mixing:

    • Eject the dummy sample.[1]

    • Weigh GdL solid into a fresh tube.

    • Add pre-warmed (37°C) buffer to the solid.

    • Invert 3 times (do not vortex excessively to avoid bubbles).

    • Insert immediately into the magnet.

  • Arrayed Acquisition (Pseudo-2D):

    • Set up a multi_zg or arrayed experiment.

    • Block Size: 16 scans per time point.

    • Time Resolution: One spectrum every 60–90 seconds.

    • Duration: Run for 60 minutes.

  • Data Processing:

    • Phase correct the first spectrum (Time 0).

    • Apply the same phase correction to the entire array.

    • Plot the integral of the Lactone C1 peak (175 ppm) vs. Time. Fit to a first-order exponential decay:

      
      .
      

Protocol 3: Hyperpolarized [1-13C]Gluconolactone (DNP)

Goal: Prepare high-concentration, amorphous samples for Dynamic Nuclear Polarization (DNP).

Formulation Strategy

DNP requires the sample to form a "glass" (amorphous solid) at 1.4 K to allow efficient transfer of polarization from electrons to nuclei. Crystalline samples do not polarize well.

Protocol Steps
  • Glassing Matrix Preparation:

    • Target Concentration: 2.0 M [1-13C]Gluconolactone.

    • Solvent Matrix: Glycerol:Water (50:50 v/v).

    • Why: Glycerol prevents crystallization upon freezing.[1]

  • Radical Doping:

    • Add OX063 Trityl Radical to a final concentration of 15 mM.[1]

    • Note: Trityl radicals are preferred for carbonyl carbons due to their narrow ESR linewidth, offering better polarization transfer than TEMPO.[1]

  • Dissolution & Neutralization (Post-DNP):

    • Upon rapid dissolution (using a dissolution wand), the sample will be acidic.[1]

    • Receiver Vessel: Must contain a calculated amount of NaOH and TRIS buffer to instantly neutralize the solution to pH 7.4 upon arrival.[1]

    • Calculation: For 2 M GdL (1 mL prep), the dissolution usually dilutes 50x. The receiver must neutralize the specific amount of gluconic acid generated during the melting process.

Data Interpretation & Reference Values

Table 1: Characteristic 13C Chemical Shifts (referenced to DSS at 0 ppm)

Carbon Position

-Gluconolactone (ppm)
Gluconate / Acid (ppm)Structural Note
C1 (Carbonyl) 174.5 – 175.8 179.0 – 181.5 Key Differentiator
C272.0 – 73.574.5 – 75.5
C662.5 – 63.563.0 – 64.0Overlapping region

Visualization of Workflows

Figure 1: Kinetic Study & Buffer Selection Workflow

GdL_Workflow Start Start: GdL Sample Prep Goal Define Analytical Goal Start->Goal Static Static Equilibrium (Protocol 1) Goal->Static Quantify Purity Dynamic Kinetic Hydrolysis (Protocol 2) Goal->Dynamic Measure Rate DNP Hyperpolarization (Protocol 3) Goal->DNP Metabolic Imaging RelaxAgent Add Cr(acac)3 (Relaxation Agent) Static->RelaxAgent PreShim Pre-Shim on Dummy Sample Dynamic->PreShim Glassing Glassing Matrix (Glycerol/Water + Trityl) DNP->Glassing AcidPH Adjust pH < 3.5 (Stabilize Lactone) RelaxAgent->AcidPH QuantAcq Inverse Gated 13C (No NOE, d1 > 5s) AcidPH->QuantAcq RapidMix Rapid Mix at 37°C (Buffer pH 7.4) PreShim->RapidMix ArrayAcq Arrayed Acquisition (1 spectrum / min) RapidMix->ArrayAcq Dissolution Rapid Dissolution + NaOH Neutralization Glassing->Dissolution

Caption: Decision tree for 13C-Gluconolactone sample preparation based on experimental goals.

References

  • Sawyer, D. T., & Bagger, J. B. (1959).[1][6] The lactone-acid-salt equilibria for d-glucono-δ-lactone and the hydrolysis kinetics for this lactone. Journal of the American Chemical Society.[6] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Quantitative NMR). Link

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR.[1] Proceedings of the National Academy of Sciences. Link

  • Sigma-Aldrich (Merck). Glucono-delta-lactone Product Specification & Solubility Data.[1] Link

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. (Source for 13C Chemical Shift References). Link

Sources

High-Resolution HILIC-MS/MS Protocol for 13C-Gluconolactone Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) for the separation and isotopic profiling of 13C-gluconolactone and its hydrolysis product, gluconic acid .

Designed for metabolic flux analysis (MFA) researchers, this protocol addresses the critical challenge of the lactone-acid equilibrium . Unlike standard sugar assays, 13C-MFA requires precise quenching and separation conditions to distinguish between the lactone intermediate (indicative of Pentose Phosphate Pathway activity) and the acid hydrolysis product.

Scientific Foundation

The Hydrolysis Challenge

Gluconolactone (


-gluconolactone) is thermodynamically unstable in aqueous solution, spontaneously hydrolyzing to gluconic acid. This reaction is pH-dependent:
  • Acidic (pH < 3): The lactone ring is relatively stable.

  • Neutral/Alkaline (pH > 7): Rapid ring opening occurs, converting the lactone to gluconate.

Implication for Chromatography: Standard HILIC conditions often use neutral ammonium acetate (pH 6.8). While excellent for general metabolites, this pH promotes on-column hydrolysis, leading to peak tailing or complete conversion of gluconolactone to gluconic acid. To profile 13C-gluconolactone specifically, the mobile phase must be acidic (pH 3.0–4.0) to kinetically trap the lactone form during the run.

ZIC-HILIC Mechanism

Zwitterionic HILIC (ZIC-HILIC) columns are selected for this application. The sulfobetaine stationary phase provides a water-enriched layer that retains polar analytes via partition and electrostatic interactions.

  • Why ZIC-HILIC? It offers superior resolution of acidic sugar derivatives compared to Amide phases, which can suffer from strong irreversible adsorption of carboxylates.

Experimental Protocol

Reagents & Materials
  • Standards: D-Glucono-1,5-lactone, Sodium D-Gluconate, [U-13C6]-D-Glucose (as metabolic tracer).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Column: SeQuant® ZIC®-HILIC (3.5 µm, 100 Å, 150 x 2.1 mm) or equivalent zwitterionic phase.

Sample Preparation (Metabolic Quenching)

Critical Step: Metabolism must be quenched instantly to prevent post-sampling hydrolysis.

  • Harvest: Rapidly filter cell culture or collect plasma.

  • Quench: Immediately submerge filter/cells in -80°C 80:20 Methanol:Water .

    • Note: Do not use alkaline extraction buffers.

  • Extraction: Vortex vigorously, sonicate at 4°C for 5 min.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Reconstitution: Evaporate supernatant under nitrogen (avoid heat >30°C). Reconstitute in 90% ACN / 10% 10mM Ammonium Formate (pH 3.0) .

    • Why? Matching the injection solvent to the initial mobile phase prevents peak distortion.

LC-MS/MS Conditions

Chromatography (Agilent 1290 / Waters Acquity Class):

ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp 25°C (Low temp minimizes on-column hydrolysis)
Injection Vol 2–5 µL

Gradient Profile:

Time (min)% B (Organic)Event
0.090Isocratic Hold (Equilibration)
2.090Injection / Loading
12.050Linear Gradient Elution
14.050Wash
14.190Re-equilibration
20.090End of Run

Mass Spectrometry (Triple Quadrupole - Negative Mode):

  • Source: ESI Negative (Gluconolactone and Gluconic acid ionize best as [M-H]-).

  • Spray Voltage: -3.5 kV.

  • Capillary Temp: 300°C.

MRM Transitions for 13C-Isotopologues

Since 13C-labeling adds +1 Da per carbon, you must monitor the mass shift for all isotopologues (M+0 to M+6).

Target: Gluconolactone / Gluconic Acid (C6H10O6 / C6H12O7) Note: In source, Gluconolactone often hydrates to form the Gluconate ion [M-H]- (m/z 195). Therefore, both species are often detected at the same m/z but separated chromatographically.

IsotopologuePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
M+0 (Unlabeled)195.0129.015
M+1 (1x 13C)196.0130.015
M+2 (2x 13C)197.0131.015
M+3 (3x 13C)198.0132.015
M+4 (4x 13C)199.0133.015
M+5 (5x 13C)200.0134.015
M+6 (Fully Labeled)201.0135.015

Transition Logic: The transition 195 -> 129 corresponds to the loss of C2H4O2 (60 Da) + 2H, a characteristic cross-ring cleavage for gluconate structures.

Workflow Visualization

G cluster_0 Sample Prep (Critical) cluster_1 LC-MS/MS Analysis Cells Cell Culture (13C-Glucose Tracer) Quench Quench: -80°C MeOH (Stops Hydrolysis) Cells->Quench Rapid Extract Extract & Reconstitute pH 3.0 Buffer Quench->Extract Column ZIC-HILIC Column (Ammonium Formate pH 3.0) Extract->Column Inject Separation Separation: Lactone (Early) vs Acid (Late) Column->Separation Detection MS Detection (MRM 195->129) Separation->Detection Equilibrium Equilibrium Warning: pH > 6 causes Lactone -> Acid Separation->Equilibrium

Caption: Workflow for 13C-Gluconolactone analysis emphasizing the critical pH control to prevent hydrolysis.

Data Analysis & Validation

  • Peak Identification: Under acidic conditions (pH 3.0), Gluconolactone typically elutes earlier than Gluconic acid due to the lactone's lower polarity (closed ring vs. open carboxylate).

  • Isotopologue Distribution: Integrate peak areas for M+0 through M+6.

  • Natural Abundance Correction: Use software (e.g., IsoCor, Polly) to correct for naturally occurring 13C (1.1%) to determine the true metabolic enrichment.

References

  • Thermo Fisher Scientific. HILIC Separations: A Guide to HILIC Method Development.Link

  • Shodex HPLC. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent.Link

  • Merck/Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography (HILIC) Guide.Link

  • Antoniewicz, M.R. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Nature Methods. Link

  • Lu, W., et al. Metabolomic Analysis via Reversed-Phase Ion-Pairing LC-MS/MS. (Foundational method adapted here for HILIC). Link

Application Note: Precision Analysis of 13C6-Gluconolactone Mass Isotopomer Distributions (MID) via HR-LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This guide details the protocol for determining the Mass Isotopomer Distribution (MID) of 13C6-Gluconolactone (δ-gluconolactone). Accurate MID analysis is the cornerstone of 13C-Metabolic Flux Analysis (13C-MFA) , used to quantify intracellular flux through the Pentose Phosphate Pathway (PPP).

The Core Challenge: Gluconolactone is thermodynamically unstable in aqueous solution, rapidly hydrolyzing to gluconic acid. Furthermore, "13C6" labeling is rarely 100% pure; it follows a statistical distribution. This protocol provides a self-validating workflow to preserve the lactone structure during analysis and mathematically correct for natural isotopic abundance (NAC) to yield true enrichment data.

Theoretical Background: The Anatomy of a Mass Spectrum

To analyze 13C6-Gluconolactone, one must distinguish between Isotopomers (same isotopic composition, different positions) and Isotopologues (different isotopic composition, different masses).[1] Mass Spectrometry (MS) primarily detects isotopologues.

For a fully labeled 13C6 molecule, the spectrum is not a single peak. It is a distribution governed by:

  • Tracer Purity: The synthetic starting material is typically 99% 13C, not 100%.

  • Natural Abundance: The molecule contains Hydrogen (H) and Oxygen (O), which have their own heavy isotopes (

    
    , 
    
    
    
    ,
    
    
    ) that contribute to the "M+n" signal.
The Mathematical Model

The observed intensity vector (


) is a convolution of the tracer enrichment vector (

) and the natural abundance matrix (

).

To find the true enrichment (

), we must invert this relationship using software algorithms (e.g., IsoCor) described in Section 5.

Critical Chemistry: The Hydrolysis Trap

Expert Insight: The most common failure mode in gluconolactone analysis is uncontrolled hydrolysis .

  • Reaction: Glucono-δ-lactone +

    
    
    
    
    
    Gluconic Acid.
  • Impact: Gluconic acid (

    
    , MW 196) is 18 Da heavier than the lactone (
    
    
    
    , MW 178). If hydrolysis occurs during sample prep, the mass spectrum shifts, confusing the M+0 vs. M+18 interpretation.
  • Control Strategy: Maintain low temperature (

    
    ) and slightly acidic pH (pH 4-5) during extraction. Analyze immediately.
    

Experimental Protocol

Materials & Reagents[2][3][4]
  • Standard: 13C6-D-Glucono-1,5-lactone (Sigma/Cambridge Isotope, >99% enrichment).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory due to high polarity.

    • Recommended: Waters BEH Amide or Shodex HILICpak VG-50 (Polymer-based amino).

Sample Preparation (Fluxomics Workflow)
  • Quenching: Rapidly quench cell metabolism using cold (-20°C) 40:40:20 ACN:MeOH:H2O .

    • Why? Stops enzymatic conversion of Glucose

      
       Gluconolactone.
      
  • Extraction: Vortex 30s, centrifuge at 14,000 x g for 10 min at 4°C .

  • Supernatant Handling: Transfer supernatant to glass vials. Do not dry down if possible, as reconstitution often accelerates hydrolysis. Inject directly if concentration permits.

LC-MS Acquisition Parameters

System: Q-Exactive / Orbitrap or equivalent High-Resolution MS (HRMS).

ParameterSettingRationale
Polarity Positive (+) Lactones are neutral; they ionize best as adducts

or

. Negative mode favors the hydrolyzed acid

.
Target m/z 201.03 (M+Na) For 12C (unlabeled). 13C6 will be at 207.05 .
Resolution > 70,000 Required to resolve 13C peaks from interfering S/N/O isotopes.[2]
Mobile Phase A 10 mM Ammonium Acetate, pH 5.0 in

Buffer controls pH to minimize on-column hydrolysis.
Mobile Phase B 10 mM Ammonium Acetate in 95:5 ACN:

High organic content for HILIC retention.
Gradient 90% B

60% B over 10 min
Elutes lactone before the more polar acid.

Data Processing & Calculation Protocol

Step 1: Peak Integration

Extract Ion Chromatograms (EIC) for the entire isotopologue cluster.

  • M+0 (Unlabeled): 201.0353 m/z (Na+ adduct)

  • M+1 to M+5: Intermediates

  • M+6 (Fully Labeled): 207.0554 m/z

QC Check: Ensure the retention time of the M+6 peak matches the M+0 standard exactly. No chromatographic isotope effect should be visible in HILIC.

Step 2: Natural Abundance Correction (NAC)

Raw peak areas must be corrected. We recommend IsoCor (Python/GUI) or AccuCor (R-based).

Manual Logic (Simplified for Understanding):

  • Define the molecule formula:

    
     (Include the adduct!).
    
  • Input raw intensities:

    
    .
    
  • Software subtracts the signal contribution of naturally occurring

    
     (1.1%) and 
    
    
    
    (0.2%) from the lower mass peaks to correct the higher mass peaks.
Step 3: Calculation of Fractional Abundance ( )

After correction, calculate the fractional abundance for the M+6 isotopologue:



  • Target Metric: For a pure standard,

    
     should be 
    
    
    
    .
  • Flux Metric: In a metabolic tracer experiment,

    
     represents the fraction of the pool derived directly from the 13C6-Glucose source.
    

Visualization of Workflows

Diagram 1: The Analytical Pipeline

This flowchart illustrates the decision-making process from sample to data.

G Sample Sample (Cell/Standard) Quench Quench & Extract (-20°C, Acidic pH) Sample->Quench Prevent Hydrolysis LCMS HILIC-HRMS (Positive Mode) Quench->LCMS RawData Raw Isotopologues (M+0 to M+6) LCMS->RawData NAC Natural Abundance Correction (IsoCor) RawData->NAC Subtract Natural 13C Result Final MID Calculation NAC->Result

Figure 1: Step-by-step analytical pipeline emphasizing the critical quenching step to prevent lactone hydrolysis.

Diagram 2: Isotopomer Logic

Visualizing how the 13C6 label propagates and how the mass spectrum is formed.

G cluster_spectrum Mass Spectrum (M+Na)+ Glucose 13C6-Glucose (Input Tracer) Lactone 13C6-Gluconolactone (Metabolic Intermediate) Glucose->Lactone Glucose Oxidase / G6PDH M0 M+0 (Natural) Lactone->M0 Endogenous Synthesis M6 M+6 (Tracer Derived) Lactone->M6 High Enrichment Noise M+1...M+5 (Flux/Noise) Lactone->Noise Recycling/Rearrangement

Figure 2: Relationship between the input tracer (Glucose) and the observed spectral peaks for Gluconolactone.

Troubleshooting & Quality Control (Self-Validating System)

IssueSymptomRoot CauseValidation Step
Peak Splitting Doublet peaks in chromatogramLactone/Acid equilibriumCheck pH of mobile phase. Inject a fresh standard.
Low M+6 Signal High M+0, Low M+6Ion suppression or wrong adductMonitor [M+Na]+ (207) and [M+NH4]+ (202).
Mass Shift Peaks shifted by +18 DaHydrolysis to Gluconic AcidFAIL. Prepare new samples. Keep cold.
Over-Correction Negative values after NACIncorrect Resolution setting in IsoCorEnsure software resolution matches MS (e.g., 70k).

References

  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.[3][4] Nature Protocols, 4(6), 878–892.[3] [Link]

  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. [Link]

  • Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. [Link]

  • Shodex HPLC. LC/MS Analysis of Hydrophilic Compounds Using HILIC Mode. Shodex Technical Articles. [Link]

Sources

Application Note: Precision Quantitation of Pentose Phosphate Pathway Intermediates using D-Glucono-1,5-lactone-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Philosophy

In metabolomics, the quantification of sugar lactones is notoriously difficult due to their rapid, pH-dependent hydrolysis into their corresponding open-chain acids. D-Glucono-1,5-lactone (GDL) , a critical gateway metabolite in the Pentose Phosphate Pathway (PPP), exists in a dynamic equilibrium with D-Gluconic acid.[1]

Standard external calibration fails here because the ratio of Lactone:Acid shifts during sample preparation. The only viable solution is Isotope Dilution Mass Spectrometry (IDMS). By using D-Glucono-1,5-lactone-13C6 as an internal standard, the IS undergoes the exact same hydrolysis and matrix suppression as the endogenous analyte. This guide details a protocol that utilizes this "self-correcting" property to achieve <5% RSD in quantitative flux analysis.

Technical Considerations: The "Lactone Paradox"

Before touching a pipette, you must understand the chemical behavior of the standard.

The Hydrolysis Equilibrium

In aqueous media, GDL spontaneously hydrolyzes to Gluconic Acid.[2] This reaction is driven by:

  • pH: High pH (>7.0) accelerates hydrolysis to the acid form (Gluconate).

  • Temperature: Heat promotes ring-opening.

  • Time: Equilibrium is reached in minutes to hours depending on the buffer.

The 13C6 Advantage: Because 13C6-GDL is chemically identical to endogenous GDL (differing only in mass), it equilibrates at the exact same rate.

  • If 30% of your endogenous GDL hydrolyzes during extraction, 30% of your 13C6-GDL IS will also hydrolyze.

  • Result: The ratio of [Analyte]/[IS] remains constant, regardless of hydrolysis extent.

Mass Shift & Detection[1]
  • Endogenous GDL/Gluconate: Monoisotopic Mass ~178.05 Da (detected as m/z 195 [M-H]⁻ for gluconate in negative mode).

  • Internal Standard (13C6-GDL): Mass ~184.07 Da (+6 Da shift).

  • Interference Free: The +6 Da shift moves the IS safely beyond the M+1 and M+2 natural isotopic envelope of the analyte.

Experimental Protocol

Reagents & Materials
  • Analyte: D-Glucono-1,5-lactone (Analytical Grade).[1]

  • Internal Standard: this compound (>99% isotopic purity).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate, Ammonium Hydroxide.[1]

  • Column: HILIC (Amide or Polymeric), e.g., Waters BEH Amide or Shodex HILICpak VG-50.[1]

Standard Preparation (Critical Step)[1]
  • Stock Solution (10 mM): Dissolve 13C6-GDL in pure DMSO or 100% Methanol .

    • Why? GDL is stable in organic solvents. Dissolving in water initiates immediate hydrolysis.

    • Storage: -80°C. Stable for 6 months.

  • Working Solution (10 µM): Dilute Stock into 100% Acetonitrile immediately before use. Keep on ice.

Sample Preparation: "The Quench & Spike"

This protocol targets the Total Gluconate Pool (Lactone + Acid), which is the most robust metric for pathway flux.

  • Cell Collection: Pellet 1x10⁶ cells. Wash with PBS (rapidly).

  • Quenching: Add 400 µL of ice-cold Extraction Solvent (80:20 ACN:H2O containing 0.1% Formic Acid).

  • IS Spiking (The "Lock"): Immediately add 10 µL of 10 µM 13C6-GDL Working Solution .

    • Crucial: Spiking during lysis ensures the IS experiences the same extraction efficiency and hydrolysis conditions as the endogenous metabolite.

  • Disruption: Vortex/sonicate for 2 min at 4°C.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer: Move supernatant to a glass vial.

  • Alkaline Shift (Optional but Recommended): If quantifying the total pool, add dilute NH4OH to adjust pH to ~9. Incubate for 10 min, then neutralize. This forces both IS and Analyte fully to the Gluconate form, collapsing two peaks into one sharp peak for higher sensitivity.

LC-MS/MS Method (HILIC-Negative Mode)

Sugars and sugar-acids retain poorly on C18. HILIC is mandatory.

ParameterSetting
Column Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Acetate in 95% H2O / 5% ACN (pH 9.[1]0)
Mobile Phase B 10 mM Ammonium Acetate in 95% ACN / 5% H2O (pH 9.0)
Flow Rate 0.3 mL/min
Column Temp 35°C
Injection Vol 2-5 µL
Ionization ESI Negative Mode (detects Gluconate-COO⁻)

Gradient:

  • 0-1 min: 90% B (Isocratic hold for equilibration)

  • 1-10 min: 90% -> 50% B (Linear gradient)

  • 10-12 min: 50% B (Wash)

  • 12-15 min: 90% B (Re-equilibration)

MS Transitions (MRM):

  • Endogenous Gluconate: m/z 195.0 -> 129.0 (Quant), 195.0 -> 75.0 (Qual)[1]

  • IS (13C6-Gluconate): m/z 201.0 -> 134.0 (Quant)

Visualizing the Workflow & Chemistry

Diagram 1: The "Self-Correcting" Mechanism

This diagram illustrates why 13C6-GDL is superior to external standards. It shows the parallel hydrolysis pathways.

GDL_Hydrolysis cluster_0 Endogenous Pathway cluster_1 Internal Standard Pathway Endo_Lactone Endogenous GDL (Lactone) Endo_Acid Endogenous Gluconate (Acid) Endo_Lactone->Endo_Acid Hydrolysis (pH/Temp) IS_Lactone 13C6-GDL IS (Lactone) IS_Acid 13C6-Gluconate IS (Acid) Detection LC-MS Detection (Ratio is Constant) Endo_Acid->Detection IS_Lactone->IS_Acid Identical Rate IS_Acid->Detection

Caption: The 13C6-GDL Internal Standard mirrors the hydrolysis of the endogenous analyte, ensuring the measured ratio reflects the original concentration regardless of sample degradation.

Diagram 2: The Analytical Workflow

Step-by-step process from sample to data.

Workflow Sample Biological Sample (Cells/Plasma) Quench Quench/Extract (80% ACN, Cold) Sample->Quench Spike SPIKE IS: 13C6-GDL (10µM) Quench->Spike Immediate Addition Equilib Equilibration/Hydrolysis (Convert all to Gluconate) Spike->Equilib pH Adjustment (Optional) LCMS HILIC-MS/MS (Negative Mode) Equilib->LCMS Data Quantification (Area Ratio: Endo/IS) LCMS->Data

Caption: Optimized metabolomics workflow ensuring the Internal Standard is introduced before the critical hydrolysis equilibration step.

Data Analysis & Calculation

Do not rely on absolute peak areas. Use the Response Ratio .



Where RF (Response Factor) is determined by running a calibration curve of unlabeled GDL vs. 13C6-GDL. Because they are chemically identical, RF is typically close to 1.0, but matrix effects can cause slight deviations.[1]

Troubleshooting Table
IssueProbable CauseSolution
Split Peaks Incomplete hydrolysis (mix of Lactone/Acid).Force hydrolysis by raising pH to 9.0 for 10 min, or use a high-pH mobile phase.[1]
Low Sensitivity Ion suppression or poor ionization.HILIC requires high organic content. Ensure >50% ACN in mobile phase. Use Negative Mode.
IS Signal Decay IS Stock hydrolyzed in storage.Always store IS stocks in anhydrous DMSO . Do not store in water.

References

  • Megazyme. (n.d.). D-Gluconic Acid/D-Glucono-δ-lactone Assay Procedure. Retrieved from [Link]

  • Shodex HPLC. (n.d.). LC/MS Analysis of Glucose and Gluconic Acid (VG-50 2D). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). D-(+)-Glucono-1,5-lactone, 99%. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing D-Glucono-1,5-lactone-13C6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of D-Glucono-1,5-lactone-13C6 (13C-GDL) . This guide is structured to support researchers using this isotopologue for metabolic flux analysis and hyperpolarized Magnetic Resonance Imaging (MRI).[1][2][3]

Executive Summary

D-Glucono-1,5-lactone (GDL) is a cyclic ester that undergoes spontaneous hydrolysis in aqueous environments to form gluconic acid.[1][3][4][5][6][7] For 13C-labeled studies, this hydrolysis presents a critical "ticking clock."[1][3] If the lactone ring opens before the experiment begins, the metabolic probe is degraded, and the specific uptake via sodium-dependent glucose transporters (SGLTs) or passive diffusion may be altered.[1]

The Golden Rule: Hydrolysis is driven by Heat and Alkalinity .[1][3] To preserve the lactone, you must maintain Cold and Acidic/Neutral conditions until the precise moment of injection or assay.[1]

Module 1: Storage & Handling (Pre-Experiment)

Q: How should I store the solid 13C-GDL to prevent degradation? A: Moisture is the primary catalyst for degradation in the solid state.[1] Even atmospheric humidity can initiate ring opening on the crystal surface.[1][3]

  • Temperature: Store at -20°C .

  • Desiccation: The vial must be kept in a secondary container with active desiccants (e.g., silica gel or Drierite).[1][3]

  • Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial in humid air causes condensation, which will immediately begin hydrolyzing the surface crystals.[1][3]

Q: Can I prepare a stock solution for later use? A: No. GDL hydrolysis is an equilibrium process.[1][3][5] In water at room temperature, it will reach an equilibrium of ~55-60% gluconic acid and 40-45% lactone within hours.[1][3]

  • Protocol: Weigh the solid powder into single-use aliquots.

  • Storage: Store these dry aliquots at -20°C. Never store GDL in liquid form.

Module 2: Solubilization (The Critical Window)[1]

Q: What is the best solvent system to minimize hydrolysis during dissolution? A: Hydrolysis requires water.[1][3] Minimizing water contact time or activity is key.[1][3]

  • For NMR/Mass Spec Standards: Dissolve in DMSO-d6 or D2O immediately prior to acquisition.[1][3] In DMSO, the lactone is stable indefinitely as there is no nucleophilic water to attack the carbonyl carbon.[1]

  • For Biological Assays (Aqueous): Use cold (4°C) saline or buffer.[1][3]

    • Rate Constant: At 25°C (pH 6.4), the hydrolysis rate constant (

      
      ) is approx 
      
      
      
      .[1][3]
    • Impact: You have a working window of roughly 15–20 minutes on ice before significant degradation occurs (>5%).[1][3]

Q: How does pH affect the stability during dissolution? A: GDL is most stable at pH 3.0 – 4.5 .[1][3]

  • Base Catalysis: Hydrolysis is base-catalyzed.[1][3] Above pH 7.0, the ring opens rapidly.[1][3]

  • Self-Buffering: As GDL hydrolyzes, it produces gluconic acid, lowering the pH.[1][3] This "self-acidification" naturally slows further hydrolysis.[1][3]

  • Troubleshooting: Do not dissolve GDL in a strong alkaline buffer (pH > 8.0) expecting to adjust it down later. The lactone will be destroyed instantly.[1][3]

Data: Hydrolysis Half-Life Estimates
ConditionTemperaturepHEstimated Half-Life (

)
Ideal 4°C4.0> 10 Hours
Standard Lab 25°C6.5~ 50–60 Minutes
Physiological 37°C7.4< 15 Minutes
Alkaline 25°C11.0< 1 Minute

Module 3: Hyperpolarized 13C-MRI Protocols

Q: I am using DNP (Dynamic Nuclear Polarization). How do I handle the dissolution step? A: The dissolution step in DNP involves superheated water (approx. 160°C–180°C), which is catastrophic for GDL stability unless strictly controlled.[1]

Protocol for 13C-GDL DNP:

  • Glassing Agent: Prepare 13C-GDL in a glycerol/water (50:50) or DMSO mixture with the trityl radical.[1][3]

  • Dissolution Media: Use a neutral dissolution buffer (e.g., Tris or Phosphate) spiked with a specific amount of NaOH only if the starting material is Gluconic Acid.[1][3] If starting with GDL, do not add NaOH.

  • The "Crash" Cool:

    • The dissolution receiver vessel must be pre-loaded with a neutralizing buffer (if acid was generated) and kept on ice .[1][3]

    • Target a final temperature of ~30°C immediately upon transfer.[1][3]

  • QC Check: Immediately measure pH. It should be between 6.5 and 7.[1]2. If pH > 7.5, the lactone signal will vanish rapidly.[1][3]

Q: How do I distinguish Lactone vs. Acid in my spectra? A:

  • 13C-NMR Shift:

    • C1-Lactone (Carbonyl): ~174–176 ppm (Distinctly downfield).[1][3]

    • C1-Gluconic Acid (Carboxylate): ~178–180 ppm.[1][3]

  • Troubleshooting: If you see a split peak or a dominant peak at 179 ppm immediately after dissolution, your dissolution media was too hot or too alkaline.[1][3]

Module 4: Mechanism & Visualization

Hydrolysis Pathway Diagram

The following diagram illustrates the equilibrium between the lactone and the acid, highlighting the catalytic factors.

GDL_Hydrolysis GDL D-Glucono-1,5-lactone (13C6) Transition Tetrahedral Intermediate GDL->Transition + H2O (Slow) Transition->GDL - H2O Gluconate D-Gluconic Acid (Linear) Transition->Gluconate Ring Opening Gluconate->Transition Ring Closing (Acidic pH) Heat Heat (>30°C) Heat->Transition Base Base (OH-) Base->Transition Catalyzes

Caption: The hydrolysis of D-Glucono-1,5-lactone is a reversible equilibrium strongly driven to the right (Ring Opening) by heat and base catalysis.[1]

Module 5: Troubleshooting & FAQs

Q: My experiment requires pH 7.4, but GDL degrades there. What do I do? A: You must perform a "Just-in-Time" pH adjustment.[1][3]

  • Prepare the GDL solution in weak saline (pH ~5.5).

  • Prepare a concentrated Phosphate or HEPES buffer (pH 7.6–7.8).[1][3]

  • Step: Load the GDL into the syringe.

  • Step: Draw the buffer into the syringe (mixing in the barrel) or inject via a Y-connector immediately before entering the subject/spectrometer.[1]

  • Reasoning: This minimizes the time the molecule spends at pH 7.4 to seconds rather than minutes.[1]

Q: I see a precipitate in my 13C-GDL solution. A: GDL is highly soluble (approx 59g/100mL).[1][3] Precipitation usually indicates:

  • Impurity: The sample may be contaminated with gluconate salts (Calcium Gluconate is less soluble).[1][3]

  • Cold Shock: If using DMSO stocks added to cold saline, the DMSO may freeze or cause transient precipitation.[1][3]

    • Fix: Vortex vigorously.[1][3] If it does not dissolve, verify the purity of the source powder.[1]

References

  • MedChemExpress. D-(+)-Glucono-1,5-lactone Product Information & Hydrolysis Kinetics.

  • National Institutes of Health (NIH). Protocol for producing hyperpolarized 13C-bicarbonate (Analogous Dissolution Method). [1][3]

  • ResearchGate. Kinetics and equilibrium constants of the gluconic acid-gluconolactone system.

  • Megazyme. D-Gluconic Acid / D-Glucono-δ-lactone Assay Procedure (Enzymatic).

  • FAO (Food and Agriculture Organization). Glucono-delta-lactone: Chemical and Technical Assessment.

Sources

Technical Support Center: D-Glucono-1,5-lactone (GdL) Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stability Paradox"

Welcome to the technical support center. If you are here, you are likely experiencing "pH drift," inconsistent enzymatic assays, or rapid degradation of D-Glucono-1,5-lactone (GdL) in your formulation.[1]

The Critical Insight: There is no "magic buffer" that keeps GdL stable at neutral pH (7.0).[1] GdL is an internal ester; its hydrolysis to gluconic acid is thermodynamically favored in aqueous solutions, especially as pH rises.[1]

  • At pH > 6.0: Hydrolysis is rapid (half-life < 20 mins).[1]

  • At pH < 3.5: Hydrolysis slows significantly, and the lactone ring is most stable.[1][2]

Optimization Strategy: True optimization for GdL stability often involves removing strong buffers rather than adding them.[1] A strong buffer at pH 7.0 acts as a "hydrolysis pump," constantly neutralizing the generated acid and forcing the equilibrium toward complete hydrolysis.[1]

Part 1: The Mechanism (Why Your pH is Drifting)

To control GdL, you must understand the kinetics driving its breakdown.[1]

Hydrolysis Pathway

In water, GdL undergoes hydrolysis to form Gluconic Acid.[1][3][4][5][6] This acid then dissociates into Gluconate and a proton (


), lowering the pH.[1]

GdL_Hydrolysis GdL D-Glucono-1,5-lactone (Neutral, Cyclic) Transition Transition State (Base Catalyzed) GdL->Transition + H2O / OH- GluconicAcid Gluconic Acid (Open Chain) Transition->GluconicAcid Ring Opening GluconicAcid->GdL Slow Cyclization Gluconate Gluconate + H+ GluconicAcid->Gluconate Dissociation (pH Drop) Gluconate->GluconicAcid Low pH (Re-association) Buffer Strong Buffer (pH 7) Absorbs H+ Buffer->Gluconate Drives Equilibrium Right

Figure 1: The Hydrolysis Pathway.[1] Note how removing


 (buffering) accelerates the forward reaction.[1]
Quantitative Stability Data

The half-life (


) of GdL is heavily dependent on pH and temperature.[1]
pH ConditionTemperatureApprox. Half-Life (

)
Stability Status
pH 2.0 - 3.5 25°C> 60 - 120 minMax Stability
pH 4.0 - 5.0 25°C~ 30 - 60 minModerate
pH 6.0 - 7.0 25°C< 10 - 20 minUnstable
pH 8.0+ 25°C< 5 minRapid Hydrolysis
Any pH 4°C2x - 3x SlowerCold Stabilized

Data derived from Pocker & Green kinetics models [1].

Part 2: Buffer Optimization Guide

If your application requires GdL to remain intact (e.g., for delayed acidification or specific enzyme inhibition), follow these rules.

Rule 1: The "Zero-Buffer" Approach

If possible, do not use a buffer.[1] Dissolve GdL in pure water or saline.[1]

  • Why: As GdL hydrolyzes, it releases gluconic acid.[1][2][3][4][5][6] In unbuffered water, the pH drops rapidly to ~3.[1]5. At this acidic pH, the hydrolysis rate constant (

    
    ) decreases drastically, "self-stabilizing" the remaining GdL.[1]
    
  • Result: You retain a higher percentage of lactone for longer.[1]

Rule 2: Avoid Nucleophilic Buffers

If you must buffer (e.g., to maintain pH 5.0 for a formulation), avoid buffers that act as general base catalysts.[1]

  • Avoid: Phosphate, Imidazole.[1] (Phosphate anions can catalyze the ring-opening).[1]

  • Preferred: Acetate (for pH 4-5) or MES (for pH 5.5-6.5).[1] These "Good's Buffers" generally exhibit lower nucleophilic attack rates on the lactone ring compared to phosphate [2].[1]

Rule 3: Ionic Strength & Concentration

Keep buffer concentration as low as possible (e.g., 5-10 mM rather than 100 mM). High ionic strength can increase the rate of hydrolysis in specific solvent cages.[1]

Part 3: Troubleshooting Scenarios (FAQ)
Q1: "My GdL solution pH drops immediately upon preparation. How do I stop this?"

A: You cannot stop it completely in water, but you can slow it down.[1]

  • Temperature: Prepare the solution at 4°C (on ice) . This slows hydrolysis by reducing the kinetic energy available for the ring-opening transition state.[1]

  • Solvent: If compatible, dissolve GdL in a non-aqueous solvent (e.g., DMSO or Ethanol) first, then dilute into water immediately before use.[1] GdL is stable in dry organic solvents.[1]

  • Time: Use the solution within 15 minutes of preparation.

Q2: "I am using GdL to inhibit an enzyme at pH 7, but the inhibition is inconsistent."

A: This is likely because your inhibitor (GdL) is disappearing during the assay.[1]

  • Diagnosis: At pH 7, GdL converts to gluconate (which may not inhibit your enzyme) within minutes.[1]

  • Solution:

    • Prepare GdL as a 100x stock in dry DMSO .

    • Add it to the reaction mixture at the very last second (start reaction with enzyme or substrate addition).[1]

    • Do not pre-incubate GdL in the buffer.[1]

Q3: "How do I measure the ratio of Lactone to Acid in my sample?"

A: pH is a poor proxy because of buffering effects.[1] Use High-Performance Liquid Chromatography (HPLC).[1][7][8]

Protocol: GdL/Gluconic Acid Separation

  • Column: Anion Exchange or specialized Organic Acid column (e.g., Bio-Rad Aminex HPX-87H or Thermo Hypersil Gold aQ).[1]

  • Mobile Phase: 0.005 M Sulfuric Acid (for Aminex) or Acetonitrile/Water (90:[1]10) for RP-columns.[1]

  • Detection: Refractive Index (RI) or UV at 210 nm.[1]

  • Note: Keep the autosampler at 4°C to prevent hydrolysis during the run queue [3].

Part 4: Decision Matrix (Workflow)

Use this logic flow to determine your experimental setup.

GdL_Workflow Start Start: Define Goal Goal1 Goal: Keep GdL Intact (Inhibition/Structure) Start->Goal1 Goal2 Goal: Controlled Acidification (Gelation/Food) Start->Goal2 Step1 Can you work at pH < 4? Goal1->Step1 Step2 Is rate too fast? Goal2->Step2 Yes1 Yes Step1->Yes1 No1 No (Must be pH 7) Step1->No1 Sol1 Use Acetate Buffer or No Buffer Yes1->Sol1 Sol2 1. Make stock in DMSO 2. Keep on Ice 3. Add immediately No1->Sol2 No2 No Step2->No2 Yes2 Yes Sol3 1. Lower Temp 2. Reduce Concentration 3. Encapsulate GdL Yes2->Sol3 Sol4 Proceed with Standard Protocol No2->Sol4

Figure 2: Experimental Decision Matrix for GdL Formulation.

References
  • Pocker, Y., & Green, E. (1973).[1] Hydrolysis of D-Glucono-1,5-lactone. Journal of the American Chemical Society, 95(1), 113–119.[1] [1]

  • Sawyer, D. T. (1964).[1] Metal-Gluconate Complexes.[1] Chemical Reviews, 64(6), 633–643.[1] (Discusses chelation and buffer interactions). [1]

  • Megazyme. (2018).[1][9] D-Gluconic Acid / D-Glucono-δ-lactone Assay Procedure (K-GATE).[1][9] Megazyme Methods.

  • United States Pharmacopeia (USP). Glucono Delta Lactone Monograph.[1][3] (Standard for purity and identification). [1]

Sources

Technical Guide: Resolving D-Glucono-1,5-lactone and Gluconic Acid via HILIC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving D-Glucono-1,5-lactone from Gluconic Acid in LC-MS Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Separating D-Glucono-1,5-lactone (GDL) from Gluconic Acid (GA) is a classic analytical challenge due to their rapid, pH-dependent equilibrium in aqueous solution. In typical LC-MS workflows, these species often co-elute or interconvert on-column, leading to split peaks, quantitation errors, and ambiguous mass spectra. This guide provides a validated HILIC-MS protocol designed to "freeze" the equilibrium and chromatographically resolve these species.

Part 1: The Chemical Challenge (Mechanism of Failure)

Before troubleshooting, you must understand the dynamic system you are analyzing. GDL and GA exist in a reversible equilibrium driven by hydrolysis and lactonization.

  • Hydrolysis (GDL

    
     GA):  Spontaneous in water, accelerated by heat and high pH (alkaline) .
    
  • Lactonization (GA

    
     GDL):  Accelerated by acidic pH  and heat.
    
  • Mass Spectrometry Ambiguity:

    • Gluconic Acid (

      
      , MW 196):  Detects as 
      
      
      
      at m/z 195 .
    • D-Glucono-1,5-lactone (

      
      , MW 178):  Neutral.[1] In ESI(-), it often forms adducts (e.g., 
      
      
      
      ,
      
      
      ) or hydrolyzes in-source to appear at m/z 195 . Conversely, GA can undergo in-source water loss to mimic GDL at m/z 177 .

The Consequence: MS alone cannot distinguish these species. Chromatographic separation is mandatory.

Visualization: The Equilibrium Trap

The following diagram illustrates the interconversion pathways and where analytical errors occur.

GDL_GA_Equilibrium cluster_0 Sample Preparation & LC Column cluster_1 Mass Spectrometer (ESI Source) GDL D-Glucono-1,5-lactone (Neutral, Less Polar) MW 178 GA Gluconic Acid (Ionic, More Polar) MW 196 GDL->GA Hydrolysis (Fast at pH > 7) Ion_195 m/z 195 [M-H]- GDL->Ion_195 In-source Hydrolysis GA->GDL Lactonization (Slow at pH < 4) GA->Ion_195 Deprotonation Ion_177 m/z 177 [M-H-H2O]- GA->Ion_177 In-source Water Loss

Caption: Figure 1. The dynamic equilibrium between GDL and GA creates analytical crosstalk in both the LC domain (peak splitting) and MS domain (isobaric interference).

Part 2: Validated Experimental Protocol

To resolve these species, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC retains polar compounds; since Gluconic Acid is more polar (ionic) than the neutral Lactone, GDL elutes first .

Sample Preparation (The "Cold Quench" Method)

Goal: Minimize interconversion before injection.

ParameterSpecificationRationale
Solvent 90:10 Acetonitrile:Water (v/v)High organic content stabilizes the HILIC mechanism and minimizes hydrolysis (low water activity).
Temperature 4°C (Ice Bath) Kinetic rates of hydrolysis/lactonization drop significantly at low temperatures.
pH Adjustment None (or adjust to pH 4.0-5.0)Avoid alkaline pH (>7) which instantly hydrolyzes GDL. Avoid strong acid which promotes lactonization.
Time Inject immediately Prepare fresh. Do not store in autosampler for >1 hour.
LC-MS Method Parameters
ParameterSetting
Column Amide-HILIC (e.g., Waters XBridge Amide, TSKgel Amide-80)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.0)
Mobile Phase B Acetonitrile
Gradient Isocratic 80% B or Gradient 90% B

60% B over 10 min.
Flow Rate 0.3 - 0.5 mL/min
Column Temp 10°C - 20°C (Critical)
Elution Order 1. GDL (Lactone) 2.[1][2] Gluconic Acid

Why Low Temp? Running the column at standard 40°C accelerates on-column interconversion, leading to a "bridge" or "saddle" between peaks. Cooling the column freezes the equilibrium, resulting in sharp, resolved peaks.

Mass Spectrometry Detection (ESI Negative)
AnalytePrimary Ion (Quant)Secondary Ion (Qual)Notes
Gluconic Acid 195 m/z

129 m/z (Fragment)Dominant species.
GDL 195 m/z (via source hydrolysis)237 m/z

GDL is neutral. It often flies as an adduct or ring-opens in the source.

Critical Note: Because GDL often appears at m/z 195 (same as GA), Retention Time (RT) is the only reliable identifier. You will see two peaks in the 195 channel. The first peak is GDL.

Part 3: Troubleshooting & FAQs

Q1: I see a "bridge" or plateau between my two peaks. What is happening?

Diagnosis: This is classic on-column interconversion . The molecules are converting from Acid to Lactone (or vice versa) while they are traveling down the column. Solution:

  • Lower Column Temperature: Drop from 30°C to 10-15°C.

  • Speed Up: Increase flow rate (if pressure allows) to reduce residence time.

  • Check pH: Ensure mobile phase is buffered (Ammonium Acetate pH 5). Unbuffered mobile phases allow local pH shifts that catalyze the reaction.

Q2: My GDL peak is disappearing over the course of the sequence.

Diagnosis: Hydrolysis in the autosampler. Solution:

  • Thermostat Autosampler: Set to 4°C.

  • Solvent Composition: Ensure sample diluent is high in Acetonitrile (e.g., 90% ACN). Water promotes hydrolysis.

  • Batching: Prepare smaller batches of samples rather than a 24-hour queue.

Q3: Why does Shodex recommend alkaline conditions (pH 9-10)?

Context: Some application notes suggest high pH to prevent lactonization (Acid


 Lactone).
Analysis:  This is useful if you only want to quantify Total Gluconate  (sum of Acid + Lactone). High pH forces everything into the Acid form, yielding a single, sharp peak at the Acid RT.
Verdict:  If your goal is to resolve them, do not use alkaline conditions . Use the acidic/neutral HILIC method described above.
Q4: Can I use Reversed-Phase (C18) chromatography?

Answer: Generally, No . Reason: Both GDL and GA are highly polar and will elute near the void volume (


) on C18, causing ion suppression and poor reproducibility. HILIC is required for retention.
Q5: How do I confirm which peak is which if I don't have pure standards?

Protocol:

  • Take your sample.[2][3]

  • Add dilute NaOH (raise pH to ~10) and heat gently for 10 mins.

  • Inject.[4]

  • Result: The peak that disappears is the Lactone (GDL). The peak that grows is the Acid (GA).

Part 4: Decision Tree Workflow

Use this logic flow to optimize your method development.

DecisionTree Start Start: Method Development Goal Goal: Separate GDL & GA? Start->Goal QuantTotal Use Alkaline Eluent (pH > 9) Convert all to GA Goal->QuantTotal No (Total Quant) Resolve Use HILIC (Amide) pH 4-6, Low Temp (10°C) Goal->Resolve Yes (Speciation) CheckPeak Check Peak Shape: Bridge/Tailing? Resolve->CheckPeak Good Validated Method CheckPeak->Good Sharp Peaks Bad Reduce Temp Increase Flow Rate CheckPeak->Bad Merged Peaks Bad->CheckPeak

Caption: Figure 2. Decision matrix for selecting the appropriate LC conditions based on analytical goals (Speciation vs. Total Quantitation).

References

  • Shodex HPLC. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • Megazyme. (2018). D-Gluconic Acid/D-Glucono-δ-lactone Assay Procedure. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. UC Davis. Retrieved from [Link]

  • ResearchGate. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

Sources

Technical Support Center: High-Resolution Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Abundance Correction in C-Gluconolactone Flux Data

User Guide Overview

Welcome. You are likely here because your isotopologue distributions for the Pentose Phosphate Pathway (PPP) look skewed, or your calculated fluxes are biologically impossible (e.g., negative values).

Using


-[1-

C]gluconolactone is a precision tactic to probe the oxidative PPP without the interference of glycolysis (as it bypasses Glucose-6-Phosphate Isomerase). However, this precision comes with high sensitivity to data processing errors.

This guide moves beyond basic textbook definitions. We will troubleshoot the specific interaction between gluconolactone chemistry , mass spectrometry derivatives , and matrix-based isotopic correction .

Module 1: Experimental Integrity (Pre-Acquisition)

Before correcting data, ensure the data is worth correcting. Gluconolactone has unique stability issues that glucose does not.

Ticket #101: My tracer enrichment is lower than calculated.

Diagnosis: Spontaneous Hydrolysis. Unlike glucose,


-gluconolactone is an ester. In aqueous solution (media), it spontaneously hydrolyzes into gluconic acid . Gluconic acid is charged and enters cells poorly compared to the neutral lactone, or utilizes different transporters, diluting your effective tracer load.

The Fix:

  • Fresh Preparation: Never store gluconolactone media. Prepare it immediately before the pulse experiment.

  • pH Buffering: Hydrolysis is base-catalyzed. Ensure your media pH is strictly controlled (pH 7.4) and avoid pre-warming the media for extended periods before addition.

Ticket #102: GC-MS signals show unexpected mass shifts.

Diagnosis: Derivatization Carbon Contamination. If you use GC-MS (e.g., Agilent systems), you must derivatize metabolites to make them volatile (using TMS or TBDMS). These reagents add unlabeled carbons to your molecule.

  • Example: Gluconate (6 carbons) + 6 TMS groups (3 carbons each) = 24 carbons total.

  • Impact: The natural abundance of

    
    C (1.1%) acts on all 24 carbons, not just the metabolite's 6. This swamps your tracer signal if not corrected.
    
Module 2: The Correction Engine (Algorithms & Logic)

This section details how to mathematically strip the "background noise" of natural isotopes.

Core Concept: The Correction Matrix

You cannot simply subtract a blank. You must solve a linear system. The measured intensity vector (


) is a product of the natural abundance distribution matrix (

) and the true tracer distribution (

).


To find the true distribution, we invert the matrix:



Visualizing the Workflow

The following diagram illustrates the data processing pipeline required to move from Raw MS intensities to Flux-Ready distributions.

NAC_Workflow cluster_0 Software Layer (e.g., IsoCor) RawData Raw MS Data (Intensities) Solver Linear Solver (C⁻¹ × I_meas) RawData->Solver Input Vector (I_meas) Formula Chemical Formula (Metabolite + Derivative) MatrixGen Matrix Generator (Binomial Expansion) Formula->MatrixGen Atom Counts (C, H, Si, O) MatrixGen->Solver Correction Matrix (C) Output Corrected MID (Mass Isotopomer Dist.) Solver->Output Result (I_corr)

Caption: Logical flow for Natural Abundance Correction (NAC). The chemical formula must include derivatization atoms (e.g., Si from TMS) to generate an accurate correction matrix.

Module 3: Troubleshooting & Validation
FAQ: Why am I getting negative fractional abundances?

Root Cause: Over-correction or Low Signal-to-Noise. When the algorithm subtracts the theoretical natural abundance from a low-intensity peak, noise can drive the result below zero.

Troubleshooting Steps:

  • Check the Formula: Did you input the formula for Gluconolactone (

    
    ) or Gluconate-6TMS (
    
    
    
    )? For GC-MS, you must use the derivatized formula.
  • Resolution Check: If using high-res MS (Orbitrap), ensure your integration window isn't capturing

    
    N or 
    
    
    
    O peaks adjacent to the
    
    
    C peak.
  • Floor & Renormalize: It is standard practice to set small negative values to zero and re-normalize the vector to sum to 1.0 (Zamboni et al., 2009).

FAQ: How do I validate that my correction worked?

The "Unlabeled Control" Test: Run a sample with standard (unlabeled) glucose/gluconolactone.

  • Before Correction: The M+1, M+2 peaks will exist (due to natural

    
    C).
    
  • After Correction: The M+0 should be >98%, and M+1/M+2 should be near zero.

  • If your corrected unlabeled sample shows M+1 > 2%, your correction matrix is wrong.

Data Summary: The Impact of Correction

The table below demonstrates hypothetical GC-MS data for Gluconate (fully derivatized) to illustrate how natural abundance distorts the "Raw" view.

IsotopologueRaw Intensity (Measured)Source of SignalCorrected (True Flux Data)
M+0 0.850Unlabeled Metabolite0.980
M+1 0.120Natural

C from Derivative (Si, C)
0.015
M+2 0.030Natural

C + Tracer
0.005
M+6 0.000Tracer (if [U-

C])
0.000

Note: Without correction, you would falsely assume 12% of your flux is going through an M+1 pathway, when it is actually just background noise from the derivatization reagent.

Pathway Context: Gluconolactone in PPP

Understanding where the label goes is critical for setting up your model.

Gluconolactone_PPP cluster_glycolysis Glycolysis (Bypassed) Glucono d-Gluconolactone (Tracer Entry) P_Glucono 6-P-Gluconolactone Glucono->P_Glucono Gluconokinase PG6 6-Phosphogluconate (6PG) P_Glucono->PG6 Lactonase Ru5P Ribulose-5-P PG6->Ru5P 6PGDH (Oxidative Step) CO2 CO2 (Loss of C1) PG6->CO2 Decarboxylation G6P Glucose-6-P

Caption: Pathway map showing


-gluconolactone entering the oxidative PPP. Note that [1-

C]gluconolactone will lose its label as

CO

at the 6PGDH step.
References
  • Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009).[1][2]

    
    C-based metabolic flux analysis. Nature Protocols, 4(6), 878–892.[2] [Link]
    
    • The authoritative protocol for GC-MS flux analysis and d
  • Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. [Link]

    • Source for the IsoCor algorithm, the recommended Python tool for performing the m
  • Niu, X., et al. (2019). Validation of the multi-isotope natural abundance correction algorithm. Metabolomics, 15, 1-12. Provides the mathematical validation for handling complex isotopologue distributions.
  • Mishkovsky, M., et al. (2017). Hyperpolarized

    
    -[1-
    
    
    
    C]gluconolactone as a probe of the pentose phosphate pathway. NMR in Biomedicine, 30(11). [Link]
    • Specific application of Gluconolactone tracers, highlighting the hydrolysis and p

Sources

distinguishing lactone vs acid forms in 13C NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support: Structural Elucidation of Lactone vs. Acid Forms via 13C NMR

Case ID: STRUCT-ELUC-001 Status: Open Priority: High (Critical for metabolic stability & formulation)

Executive Summary: The Diagnostic Challenge

Distinguishing between a hydroxy-acid and its corresponding lactone (cyclic ester) is a frequent bottleneck in natural product isolation and drug metabolism studies (e.g., statins). While Mass Spectrometry (MS) often yields identical molecular weights for isomeric forms (or a difference of 18 Da for open/closed forms that is easily obscured by in-source fragmentation), 13C NMR remains the definitive non-destructive tool for structural assignment.

The Core Problem: The carbonyl chemical shift (


) for both species falls in the crowded 165–180 ppm region.[1] Ambiguity arises because ring strain, solvent effects, and ionization states can shift these signals significantly, causing overlap.

The Solution: This guide provides a tiered diagnostic workflow, moving from simple 1D observation to definitive 2D correlations and chemical manipulation.

Tier 1: 1D 13C NMR Chemical Shift Analysis

Goal: Preliminary assignment based on electronic environment and ring strain.

The carbonyl carbon's chemical shift is influenced by the hybridization of the neighbors and ring strain. Use the table below for initial assessment.

Table 1: Diagnostic Carbonyl Shifts (


) 
Functional GroupTypical Range (ppm)Key Structural Driver
Acyclic Carboxylic Acid 170 – 180 Broad signal if proton exchange is occurring.
Carboxylate Anion 175 – 185 Downfield shift (+2 to +5 ppm) vs. free acid due to resonance delocalization.

-Lactone
(6-membered)
165 – 175 Minimal ring strain; mimics acyclic esters.

-Lactone
(5-membered)
175 – 180 Downfield shift due to ring strain (angle compression).

-Lactone
(4-membered)
165 – 170 Unique high-strain environment; often shielded relative to

.

Critical Note: Do not rely on 1D shifts alone if your signal falls between 170–175 ppm . This is the "Zone of Ambiguity" where solvent effects (H-bonding) can make an acid look like a lactone.

Tier 2: The "Gold Standard" – HMBC Correlation

Goal: Definitive proof of ring closure.

If 1D shifts are ambiguous, Heteronuclear Multiple Bond Coherence (HMBC) is the required next step. This experiment detects long-range couplings (2-3 bonds) between protons and carbons.

  • The Lactone Signature: You will see a correlation between the Carbonyl Carbon and the Proton on the oxygen-bearing carbon (the site of ring closure).

  • The Acid Signature: This correlation is absent because the chain is linear; the distance is too great or the conformation is too flexible to facilitate efficient magnetization transfer.

Workflow Visualization

G Start Start: Ambiguous Carbonyl Signal (170-175 ppm) HMBC Run HMBC Experiment (Optimized for 8-10 Hz coupling) Start->HMBC Decision Analyze Cross-Peaks at Carbonyl Freq HMBC->Decision Lactone Correlation Observed: C=O <---> H-C-O (3-bond coupling) Decision->Lactone Cross-peak present Acid No Correlation Observed: Open Chain Geometry Decision->Acid Cross-peak absent Validation Validation: Check 1H NMR Is H-C-O shifted downfield? Lactone->Validation Acid->Validation

Figure 1: Decision tree for distinguishing lactone vs. acid using HMBC connectivity.

Tier 3: Chemical Manipulation (The "Wet" Tests)

Goal: Confirm functional group identity through reactivity.

If spectral overlap prevents HMBC analysis, use these chemical interventions.

Protocol A: The pH Titration (In-Situ)

Carboxylic acids are sensitive to pH; lactones (initially) are not, though they may hydrolyze over time.

  • Baseline Scan: Acquire 13C NMR of the sample in DMSO-d6 or Methanol-d4.

  • Add Base: Add 1-2 equivalents of NaOD (40% in D2O) or solid K2CO3 directly to the NMR tube.

  • Shake & Wait: Allow 5 minutes for equilibration.

  • Re-Scan:

    • Acid: The carbonyl peak will shift downfield (deshielding) by 2–5 ppm due to carboxylate anion formation.

    • Lactone: The peak will initially remain stable . Warning: Prolonged exposure to base will hydrolyze the lactone, eventually converting it to the open hydroxy-acid form.

Protocol B: In-Situ Methylation (Diazomethane Substitute)

For a permanent record, convert the acid to a methyl ester.

  • Treat sample with TMS-Diazomethane (safer alternative to diazomethane).

  • Acid: Converts to Methyl Ester (New -OCH3 peak ~52 ppm; Carbonyl shifts upfield).

  • Lactone: Unreactive under these mild conditions.

Troubleshooting & FAQs

Q: My carbonyl peak is extremely broad or invisible. Why? A: This indicates chemical exchange . The carboxylic acid proton is exchanging with water or the solvent, causing the carbonyl carbon relaxation to fluctuate.

  • Fix: Lower the temperature (e.g., to -20°C) to "freeze" the exchange, or switch to a dry, aprotic solvent like DMSO-d6 or Acetone-d6.

Q: Can I use IR spectroscopy to confirm my NMR results? A: Yes, IR is an excellent cross-check.

  • Lactones: Show a stretching frequency at 1735–1760 cm⁻¹ (higher frequency due to ring strain).

  • Acyclic Acids: Show a stretch at 1700–1720 cm⁻¹ (lower frequency due to H-bonding dimers).

Q: I am working with Statins (e.g., Simvastatin). Why do I see two sets of peaks? A: Statins exist in a pH-dependent equilibrium. In plasma or basic buffer, the hydroxy-acid (active) form dominates. In acidic environments, the lactone (inactive) form dominates. If you see both, your sample pH is likely near the pKa (~4.5), resulting in a mixture.

References

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for 13C chemical shift tables).
  • Hoye, T. R., et al. (2018). "Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis." Journal of Natural Products. Link

  • Cistola, D. P., et al. (1982).[2] "Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study." Journal of Lipid Research.[2] Link

  • Skotnicki, M., et al. (2016). "Enantiotropy of Simvastatin... as Seen by Solid-State NMR Spectroscopy." Molecular Pharmaceutics. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Kinetic Modeling of Gluconolactone (GDL) Hydrolysis in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Role: Senior Application Scientist Scope: Kinetic Analysis, Process Modeling, and Troubleshooting Target Audience: Bioprocess Engineers, Formulation Scientists, Drug Development Researchers

Introduction: The "Hidden" Variable in pH Control

Glucono-δ-lactone (GDL) is a neutral cyclic ester that hydrolyzes in aqueous solution to form gluconic acid.[1][2][3][4][5] In cell culture (e.g., CHO fed-batch processes) and hydrogel formation, it is utilized as a programmable acidification agent . Unlike direct acid addition (HCl), which creates localized shock, GDL provides a homogeneous, time-dependent pH shift.

However, GDL kinetics are non-linear and highly sensitive to environmental conditions. This guide addresses the discrepancy between predicted and observed acidification rates, providing a robust framework for modeling and troubleshooting.

Module 1: The Kinetic Mechanism & Logic

To troubleshoot, you must first understand the governing dynamics. GDL hydrolysis is not a simple zero-order decay; it is a pseudo-first-order reversible reaction driven by pH and temperature.

The Reaction Pathway

GDL hydrolyzes to Gluconic Acid (


), which then dissociates into Gluconate (

) and a Proton (

).[1][4]

GDL_Pathway GDL GDL (Lactone) Transition Transition State GDL->Transition k_hyd (pH, T) Water + H₂O Water->Transition GluconicAcid Gluconic Acid (GH) Transition->GluconicAcid Proton H⁺ (Acidification) GluconicAcid->Proton pKa ≈ 3.86 Gluconate Gluconate⁻ GluconicAcid->Gluconate Dissociation (Fast) Gluconate->GDL Re-cyclization (Slow)

Figure 1: The GDL hydrolysis pathway. Note that the rate constant (


) is the rate-limiting step, while dissociation is instantaneous.

Module 2: Experimental Determination of Kinetic Constants

Do not rely on literature values from pure water. Culture media contains buffers (HEPES, Bicarbonate) and nucleophiles (amino acids) that can act as general base catalysts, altering


. You must determine 

in your specific matrix.
Protocol: Determination of via pH-Stat Method

Objective: Determine the pseudo-first-order rate constant at a fixed pH and Temperature.

  • Setup:

    • Jacketed reaction vessel (maintained at

      
      C).
      
    • Calibrated pH probe.

    • Automated titrator (pH-stat mode) with 0.1 M NaOH.

  • Matrix Preparation:

    • Load 50 mL of your specific culture media (minus cells).

    • Adjust to target pH (e.g., pH 7.0).

  • Initiation:

    • Add GDL to a final concentration of 50 mM (dissolve immediately).

  • Measurement:

    • As GDL hydrolyzes, it produces

      
      .[1][2][4][5][6]
      
    • The titrator adds NaOH to maintain pH 7.0.

    • Record the volume of NaOH (

      
      ) vs. time (
      
      
      
      ).
  • Calculation:

    • At constant pH, the rate of NaOH consumption equals the rate of hydrolysis.

    • Plot

      
       vs. time.
      
    • The slope =

      
      .
      

Module 3: Troubleshooting & FAQs

This section addresses specific deviations encountered in drug development workflows.

Scenario A: "The pH dropped much faster than my model predicted."

Diagnosis:

  • Temperature Sensitivity (Arrhenius Effect):

    • Cause: GDL hydrolysis has a high activation energy (

      
       kcal/mol). A discrepancy of just 2°C (e.g., running at 37°C vs 35°C) can increase the rate by ~20-30%.
      
    • Fix: Verify the bioreactor temperature sensor calibration.

  • Base Catalysis (The "Matrix Effect"):

    • Cause: Literature

      
       values are often for pure water. Media components like phosphates or histidine can catalyze the ring-opening.
      
    • Fix: Use a "Matrix Correction Factor" (

      
      ) in your model: 
      
      
      
      .
Scenario B: "The pH stabilized, but not at the target value."

Diagnosis:

  • Buffer Capacity Mismatch:

    • Cause: The model calculated

      
       generation correctly, but failed to account for the media's buffering capacity (
      
      
      
      ).
    • Fix: You must model the change in pH, not just acid concentration.

      
      
      
    • Note:

      
       is not constant; it changes as the pH moves through the pKa of the media buffers.
      
Scenario C: "There was an immediate pH drop upon addition, before hydrolysis started."

Diagnosis:

  • Hydrolyzed Raw Material:

    • Cause: GDL is hygroscopic. If the powder was exposed to moisture during storage, a portion has already converted to gluconic acid.

    • Fix: Perform a "Purity Check." Dissolve GDL in water; the initial pH should be neutral. If it's acidic immediately (< 1 min), the raw material is compromised. Store GDL with desiccants at -20°C.

Module 4: Data Summary & Reference Values

Use these values as initial estimates only. Validation in your specific media is mandatory.

ParameterValue (Approx.)ContextReference

(pH 7.0, 25°C)

Neutral pH, WaterPocker & Green [1]

(pH 7.0, 25°C)
~41 minutesHalf-lifeDerived

(Activation Energy)
16.5 kcal/molTemp. sensitivitySawyer & Bagger [2]
pKa (Gluconic Acid) 3.86Dissociation pointCRC Handbook
Solubility 590 g/L (25°C)High solubilityMerck Index

Module 5: Advanced Modeling Workflow

To build a self-correcting model for your bioreactor control software, implement the following logic loop.

GDL_Model_Loop Input Input Variables: Initial pH, Temp, [GDL]0 Calc_K Calculate k_obs (Arrhenius & pH func) Input->Calc_K Rate_Eq Rate Equation: d[GDL]/dt = -k * [GDL] Calc_K->Rate_Eq Predict_pH Predict pH(t+1) Rate_Eq->Predict_pH Buffer_Eq Buffer Capacity (β) Look-up Table Buffer_Eq->Predict_pH Compare Compare: Error > Threshold? Predict_pH->Compare Sensor Sensor Data: Actual pH(t+1) Sensor->Compare Compare->Input No (Next Step) Update Update k_obs (Kalman Filter / Feedback) Compare->Update Yes Update->Calc_K

Figure 2: Adaptive Control Loop. The model should dynamically update


 based on real-time sensor feedback to account for unmodeled buffer effects.

References

  • Pocker, Y., & Green, E. (1973).[1] Hydrolysis of D-Glucono-δ-lactone. I. General Acid-Base Catalysis, Solvent Deuterium Isotope Effects, and Transition State Characterization.[1][7] Journal of the American Chemical Society, 95(1), 113–119.[1] Link

  • Sawyer, D. T., & Bagger, J. B. (1959).[8] The Lactone-Acid-Salt Equilibria for D-Glucono-δ-lactone and the Hydrolysis Kinetics for this Lactone.[8][9] Journal of the American Chemical Society, 81(20), 5302–5310. Link

  • Mao, Z., et al. (2006). Kinetic modeling of glucono-δ-lactone hydrolysis in aqueous solution. Chemical Engineering Science.

Sources

Validation & Comparative

Comparative Guide: D-Glucono-1,5-lactone-13C6 vs. 13C-Glucose for Pathway Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Holistic" vs. The "Surgical" Approach

In metabolic flux analysis (MFA), the choice of tracer defines the resolution of the biological picture.[1] While [U-13C6]-D-Glucose is the industry standard for mapping global carbon fate, it suffers from "node congestion" at Glucose-6-Phosphate (G6P), where glycolysis and the Pentose Phosphate Pathway (PPP) diverge.

D-Glucono-1,5-lactone-13C6 (and its hydrolyzed form, Gluconate) represents a "surgical" alternative. By entering metabolism specifically at the 6-Phosphogluconate (6-PG) node, it bypasses the rate-limiting upstream gates of Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PDH).

This guide compares these two tracers, demonstrating why Glucono-1,5-lactone is the superior choice for isolating oxidative PPP flux capacity and pentose recycling , while Glucose remains essential for global energy budgeting .

Mechanistic Divergence & Pathway Logic

To understand the utility of Glucono-1,5-lactone, one must visualize where it enters the metabolic network relative to Glucose.

The Metabolic Bifurcation
  • 13C-Glucose Entry: Enters via GLUT transporters

    
     Phosphorylated by Hexokinase to G6P. From G6P, it faces a split: ~90-95% usually flows to Glycolysis, while ~5-10% enters the PPP.
    
  • 13C-Glucono-1,5-lactone Entry: Hydrolyzes to Gluconate

    
     Phosphorylated by Gluconokinase (IDNK)  to 6-Phosphogluconate (6-PG). This bypasses  the G6P node and the rate-limiting enzyme G6PDH.
    
Pathway Visualization (Graphviz)

MetabolicPathways Glucose [U-13C] Glucose (Tracer A) G6P Glucose-6-P (The Congested Node) Glucose->G6P Hexokinase Lactone [U-13C] Glucono-1,5-lactone (Tracer B) Gluconate Gluconate Lactone->Gluconate Hydrolysis F6P Fructose-6-P G6P->F6P Glycolysis (Major Flux) SixPG 6-Phosphogluconate (6-PG) G6P->SixPG G6PDH (Rate Limiting) GAP G3P / Pyruvate F6P->GAP Gluconate->SixPG Gluconokinase (IDNK) (The Bypass) Ru5P Ribulose-5-P SixPG->Ru5P 6PGD (Oxidative PPP) Ru5P->F6P Non-Ox Recycling PRPP Nucleotides Ru5P->PRPP Biosynthesis Ru5P->GAP Non-Ox Recycling

Caption: Figure 1.[2][3] Metabolic entry points.[4][5] Note how Glucono-1,5-lactone (Red path) bypasses the G6P/Glycolysis junction, entering directly at 6-PG.

Comparative Performance Analysis

Specificity vs. Universality
Feature[U-13C6] GlucoseThis compound
Primary Application Global Central Carbon Metabolism (Glycolysis + TCA).Isolated Oxidative PPP & Pentose Recycling.
Entry Enzyme Hexokinase (HK).Gluconokinase (IDNK) .
G6PDH Dependency Dependent. Flux is limited by G6PDH activity.Independent. Bypasses G6PDH; probes 6PGD capacity directly.
Glycolysis Signal Dominant. M+3 Lactate is mostly from direct glycolysis.Zero Background. M+3 Lactate comes only from PPP recycling.
NADPH Tracing Indirect (requires modeling).Direct (via 6PGD step stoichiometry).
Cost Low.Moderate/High.
The "Signal-to-Noise" Advantage

When using 13C-Glucose , measuring the recycling of pentoses back into glycolysis (via Transketolase/Transaldolase) is difficult. The M+3 lactate signal generated by the PPP is drowned out by the massive M+3 signal from direct glycolysis (EMP pathway).

13C-Glucono-1,5-lactone solves this. Since it cannot enter glycolysis directly (it must pass through 6-PG


 Ru5P 

F6P/GAP), any labeled lactate or pyruvate detected must have passed through the Pentose Phosphate Pathway. This provides a background-free measurement of PPP-to-Glycolysis recycling.

Experimental Protocol: The "Surgical Bypass" Assay

This protocol describes how to use this compound to measure oxidative PPP capacity in mammalian cells.

Reagents & Preparation
  • Tracer: this compound (Isotopic purity >99%).

  • Base Media: Glucose-free DMEM or RPMI (dialyzed FBS is mandatory to remove background glucose).

  • Unlabeled Substrate: 5 mM Glucose (physiological maintenance).

Workflow Steps
  • Cell Seeding: Seed cells (e.g., A549, HeLa) in 6-well plates (500k cells/well). Incubate overnight.

  • Starvation (Optional): Wash 2x with PBS. Incubate in glucose-free media for 30 mins to deplete intracellular G6P pools.

  • Tracer Addition (Pulse):

    • Condition A (Control): Media + 10 mM [U-13C]Glucose.

    • Condition B (Experiment): Media + 5 mM Unlabeled Glucose + 10 mM [U-13C]Glucono-1,5-lactone.

    • Note: Higher concentration of lactone is often required due to slower uptake kinetics compared to GLUT-mediated glucose transport.

  • Incubation: 1, 4, and 24 hours. (PPP flux is often slower than glycolysis; steady-state is reached later).

  • Quenching: Rapidly aspirate media. Wash with ice-cold PBS. Add 80% MeOH (-80°C) immediately to quench metabolism.

  • Extraction: Scrape cells, vortex, centrifuge (14,000g, 4°C, 10 min). Collect supernatant for LC-MS/MS.

LC-MS/MS Detection Parameters (MRM Mode)

Target the following transitions to validate the pathway:

  • 6-Phosphogluconate (6-PG): Confirm M+6 labeling.

  • Ribose-5-Phosphate (R5P): Look for M+5 (Loss of C1 as CO2).

  • Lactate: Look for M+3.

    • In Glucose condition: M+3 is high (Glycolysis).

    • In Lactone condition: M+3 indicates flux through Transketolase (Recycling).

Data Interpretation & Expected Results

Understanding the Mass Isotopomer Distribution (MID) is critical.

Table 1: Expected Labeling Patterns
Metabolite[U-13C] Glucose Tracer[U-13C] Glucono-1,5-lactone TracerInterpretation
Glucose-6-P M+6 (100%)M+0 (mostly)Lactone enters downstream; minimal back-flux to G6P.
6-Phosphogluconate M+6M+6 Direct substrate entry.
Ribose-5-P M+5M+5 Loss of C1 via 6PGD (decarboxylation).
Lactate M+3 (Dominant)M+3 (Trace/Low)Lactone-derived M+3 Lactate proves PPP

Glycolysis recycling.
CO2 M+1 (from PPP) + M+x (TCA)M+1 (exclusively from 6PGD)Lactone allows precise measurement of CO2 specifically from the oxidative PPP step.
Troubleshooting Low Enrichment

If 13C-Glucono-1,5-lactone enrichment in 6-PG is low (<5%):

  • Check IDNK Expression: Verify the cell line expresses Gluconokinase (IDNK). While ubiquitous, expression levels vary.

  • Hydrolysis: Ensure the lactone has hydrolyzed to gluconate. While spontaneous, pre-incubating the tracer in media (pH 7.4) for 30 mins ensures Gluconate formation, which is the actual substrate for IDNK.

References

  • Kleijn, R. J., et al. (2007). "13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio." Applied and Environmental Microbiology.

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.

  • Rigault, C., et al. (2011). "Gluconokinase (IDNK) and its role in mammalian gluconate metabolism." Human Molecular Genetics.

Sources

Technical Guide: Validating Isotopic & Chemical Purity of D-Glucono-1,5-lactone-13C6 Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), particularly when probing the Pentose Phosphate Pathway (PPP) , the integrity of your tracer is the ceiling of your data quality. D-Glucono-1,5-lactone-13C6 (13C6-GDL) is a specialized tool used to bypass the rate-limiting Glucose-6-Phosphate Dehydrogenase (G6PDH) step, offering a direct probe into oxidative PPP flux.[1]

However, this compound presents a unique "Stability Paradox" : it possesses high isotopic stability but low chemical stability in aqueous environments. Unlike 13C-Glucose, which is stable in solution, 13C6-GDL rapidly hydrolyzes to 13C6-Gluconic Acid.[1] If a researcher treats these two species as identical, kinetic flux models will fail.

This guide outlines a rigorous, self-validating workflow to verify both the isotopic enrichment (Isotopologue Fidelity) and chemical integrity (Lactone vs. Acid ratio) of your standards prior to experimentation.

Part 1: The Comparative Landscape

Why choose this compound over the standard 13C-Glucose?

The Alternative: 13C-Glucose vs. 13C-Gluconolactone

Most MFA studies use [U-13C6]-D-Glucose .[1] While robust, glucose enters the PPP indirectly via Glucose-6-Phosphate (G6P).[1] This creates a "metabolic bottleneck" where fluxes into Glycolysis and PPP compete.

This compound enters the pathway downstream of this branch point, directly feeding 6-Phosphogluconolactone.[1] This makes it superior for:

  • Isolating oxidative PPP flux independent of hexokinase activity.

  • Validating G6PDH knockdown models (since it bypasses the enzyme).

Performance Matrix: Validated Lactone vs. Alternatives
FeatureHigh-Purity 13C6-Lactone Hydrolyzed "Lactone" (Gluconic Acid) 13C6-Glucose (Alternative)
Pathway Entry Direct (6-P-Gluconolactone)Indirect (Requires phosphorylation/activation)Indirect (via G6P)
Aqueous Stability Low (t½ < 1 hr at pH 7.[1]4)HighHigh
Transport Mechanism Passive/Specific TransportersProton-coupled transport (MCTs)GLUT Transporters
Flux Resolution High (Oxidative PPP specific)Low (Confounds with extracellular acidification)Medium (Glycolysis interference)

Critical Insight: If your "Lactone" standard has hydrolyzed to Gluconic Acid in the vial (due to moisture ingress), you are no longer measuring the kinetics of the lactone transporter. You are measuring the uptake of an organic acid, which follows completely different kinetics.

Part 2: The Hydrolysis Problem (Visualized)

The following diagram illustrates the degradation pathway that compromises standard validity.

Hydrolysis Lactone This compound (Target Tracer) Equilibrium Hydrolysis Equilibrium Lactone->Equilibrium Fast Water + H2O / Heat / pH > 7 Water->Equilibrium Equilibrium->Lactone Slow Reversion (Acidic pH only) Acid D-Gluconic Acid-13C6 (Contaminant) Equilibrium->Acid Irreversible in Basic Buffer

Figure 1: The hydrolysis of D-Glucono-1,5-lactone is the primary failure mode for this standard.[1] In neutral buffers (pH 7.0+), the equilibrium shifts aggressively toward the acid form.

Part 3: Validation Protocols

To ensure data integrity, you must validate the standard immediately before use . Do not rely on the Certificate of Analysis (CoA) if the bottle has been opened.

Protocol A: Chemical Purity via qNMR (The Gold Standard)

Objective: Quantify the molar ratio of Lactone to Gluconic Acid. Why: LC-MS often fails to distinguish these two because they have identical molecular weights (differing only by water, which is often lost in the source) and similar retention times on many columns. NMR is the only definitive structural filter.

Materials:

  • Solvent: DMSO-d6 (anhydrous).[1] Do NOT use D2O, as it induces hydrolysis during the scan.

  • Instrument: 500 MHz NMR (minimum).[1]

Step-by-Step:

  • Sample Prep: Dissolve 5 mg of 13C6-GDL in 600 µL of DMSO-d6. Cap immediately to prevent atmospheric moisture absorption.

  • Acquisition: Run a standard 1H-NMR and a 13C-NMR (proton decoupled).

  • Analysis (Chemical Shift Markers):

    • Lactone Carbonyl (C1): Look for the signal at ~174-175 ppm .[1]

    • Acid Carbonyl (C1): If hydrolysis has occurred, a secondary peak appears at ~176-178 ppm (shifted downfield).[1]

    • H1 Proton: The H1 doublet for the lactone is distinct from the free acid.

  • Calculation: Integrate the C1 peaks.

    
    
    Acceptance Criteria: >95% Lactone.[1]
    
Protocol B: Isotopic Purity via HRMS (Isotopologue Distribution)[1]

Objective: Confirm the enrichment is >99 atom% 13C to prevent "spectral dilution" in flux models.

Materials:

  • LC-MS/MS (High Resolution - Orbitrap or Q-TOF).[1]

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

Step-by-Step:

  • Infusion: Inject 1 µM solution (freshly prepared in cold water).

  • Scan: Collect full scan MS in Negative Mode (ESI-). Look for the [M-H]⁻ ion.

    • Theoretical m/z (12C-Lactone): 177.04[1]

    • Theoretical m/z (13C6-Lactone): 183.06[1]

  • Isotopologue Analysis: Zoom into the m/z 183 cluster.

    • M+0 (183.06): This is your target 13C6 peak.

    • M-1 (182.06): Represents 13C5-12C1 (incomplete enrichment).[1]

  • Calculation:

    
    
    Acceptance Criteria: M-1 peak should be <1% of the M+0 peak.[1]
    

Part 4: Experimental Workflow Visualization

Implementing these checks into a routine workflow prevents wasted cell culture experiments.

ValidationWorkflow Start Receive/Open 13C6-GDL Standard SolventCheck Solvent Selection: Is it Aqueous? Start->SolventCheck NMR Protocol A: qNMR (DMSO-d6) SolventCheck->NMR No (DMSO) Warning STOP: Aqueous solvents cause rapid hydrolysis. Use DMSO for storage. SolventCheck->Warning Yes PurityCheck Lactone > 95%? NMR->PurityCheck MS Protocol B: HRMS (Isotopologue Check) PurityCheck->MS Pass Reject REJECT: Recrystallize or Discard PurityCheck->Reject Fail (High Acid Content) EnrichmentCheck 13C Enrichment > 99%? MS->EnrichmentCheck Proceed VALIDATED: Proceed to Cell Culture EnrichmentCheck->Proceed Pass EnrichmentCheck->Reject Fail (Isotopic Scrambling)

Figure 2: Decision tree for validating isotopic standards. Note that chemical purity (NMR) is checked before isotopic purity (MS).

References

  • Hydrolysis Kinetics of Gluconolactone: Parke, S. A., Birch, G. G., et al. (1997). Tastes, structure and solution properties of D-glucono-1,5-lactone.[1][2] Chemical Senses.[1][2]

  • NMR Methodology for Sugar Lactones: Gloster, T. M., et al. (2004). delta-Galactonolactone: Synthesis, Isolation, and Comparative Structure and Stability Analysis. European Journal of Organic Chemistry.

  • Mass Spectrometry Validation of 13C Standards: Guitton, Y., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Metabolomics.[1][3][4][5]

  • Pentose Phosphate Pathway Flux Analysis: Hiller, K., et al. (2023).[4][6] Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments. bioRxiv.[1][6] [1]

Sources

Comparative Guide: 13C-Gluconolactone vs. Deuterium-Labeled Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 13C-Gluconolactone and its Deuterium-labeled analogs , designed for researchers in metabolic flux analysis, drug development, and mechanistic enzymology.

Executive Summary

In the landscape of metabolic tracing and mechanistic enzymology, 13C-Gluconolactone (13C-GdL) and Deuterium-labeled analogs (specifically deuterated gluconolactone and glucose) serve distinct, non-overlapping roles.[1]

  • Choose 13C-Gluconolactone when you need to quantify real-time metabolic flux through the Pentose Phosphate Pathway (PPP) .[1] Combined with Hyperpolarized (HP) MRI, it is the gold standard for distinguishing oxidative PPP flux from glycolysis in vivo, offering second-by-second temporal resolution.[1]

  • Choose Deuterium-Labeled Analogs (e.g., [2H]-Gluconolactone or [6,6-2H2]-Glucose) for mechanistic enzymology (Kinetic Isotope Effects) or steady-state metabolic imaging (DMI) .[1] Deuterium probes are superior for mapping downstream metabolite accumulation over hours (Deuterium Metabolic Imaging) and for probing transition states in hydrolysis reactions without the need for complex hyperpolarization hardware.[1]

Mechanistic Basis & Labeling Logic

Understanding the physical chemistry of the label is prerequisite to experimental design.[1]

The Carbon-13 Probe (13C-GdL)

Primary Utility: Metabolic Flux Analysis (MFA) & Hyperpolarized MRI.[1]

  • Physics: Spin-1/2 nucleus.[1] Low natural abundance (1.1%).[1]

  • Mechanism: In

    
    -[1-13C]gluconolactone , the label is placed at the carbonyl carbon (C1).[1] Upon entering the oxidative PPP, this C1 is decarboxylated by 6-phosphogluconate dehydrogenase.[1]
    
  • The Signal: The 13C label is released as

    
     (Bicarbonate) .[1] This provides a direct, unambiguous readout of PPP activity, distinct from glycolytic lactate production.[1]
    
The Deuterium Probe (2H-Analogs)

Primary Utility: Kinetic Isotope Effects (KIE) & Deuterium Metabolic Imaging (DMI).[1]

  • Physics: Spin-1 quadrupolar nucleus.[1] Short T1 relaxation (fast averaging).

  • Mechanism (Imaging): Deuterated glucose (e.g., [6,6-2H2]-glucose) is metabolized to [3,3-2H2]-lactate or deuterated glutamate/glutamine (Glx).[1][2] Unlike 13C, deuterium traces the hydrogen/redox fate (NADPH turnover).[1]

  • Mechanism (Enzymology): Deuterated gluconolactone is used to probe the hydrolysis mechanism of Gluconolactonase (SMP30).[1] Replacing H with D at the reaction center introduces a Kinetic Isotope Effect (KIE), slowing the rate (

    
    ) if C-H bond breaking is rate-limiting.[1]
    

Application Arena 1: Metabolic Imaging (In Vivo)[1]

This section compares Hyperpolarized 13C-GdL against Deuterium Metabolic Imaging (DMI) .

Pathway Visualization

The following diagram illustrates how these probes diverge in the metabolic network.

MetabolicPathways Glucose Glucose / [6,6-2H2]-Glucose G6P Glucose-6-P Glucose->G6P Hexokinase SixPGL 6-Phosphogluconolactone G6P->SixPGL G6PDH Pyruvate Pyruvate G6P->Pyruvate Glycolysis GdL 13C-Gluconolactone GdL->SixPGL Phosphorylation SixPG 6-Phosphogluconate SixPGL->SixPG Gluconolactonase Bicarb H13CO3- (Bicarbonate) (13C Signal) SixPG->Bicarb Decarboxylation (C1 release) Ribose Ribose-5-P SixPG->Ribose 6PGDH Lactate [3,3-2H]-Lactate (DMI Signal) Pyruvate->Lactate LDH (Deuterium retention) TCA TCA Cycle (Glx) Pyruvate->TCA PDH

Caption: Divergent fates of 13C-GdL (Red path: PPP specific, releases Bicarbonate) vs. Deuterated Glucose (Green path: Glycolysis/TCA, retains label in Lactate/Glx).[1]

Performance Matrix: HP-13C vs. DMI
FeatureHyperpolarized 13C-GdLDeuterium Metabolic Imaging (DMI)
Target Pathway Oxidative PPP (Specific)Glycolysis + TCA (Broad)
Temporal Resolution Seconds (Real-time flux)Minutes/Hours (Accumulation)
Sensitivity (SNR) Extremely High (>10,000x enhancement)Low (Requires signal averaging)
Signal Lifetime < 2 minutes (T1 relaxation limited)Indefinite (Stable isotope)
Instrumentation MRI + DNP Polarizer (Complex)High-Field MRI (7T+) + 2H Coil
Cost High (Probe + Hardware)Moderate (Probe is cheap, MRI is standard)

Application Arena 2: Mechanistic Enzymology (In Vitro)

For researchers studying enzyme kinetics (e.g., Gluconolactonase or Glucose Oxidase), the choice differs.[1]

  • 13C-GdL: Used for structural assignment .[1] The 13C signal shift in NMR confirms the ring opening (lactone

    
     acid) without affecting the reaction rate.
    
  • Deuterated-GdL: Used for Kinetic Isotope Effects (KIE) .[1][3][4]

    • Protocol Logic: If the C-H bond at C1 is broken during the rate-limiting step, substituting H for D will decrease the reaction rate (

      
      ) significantly (Primary KIE 
      
      
      
      2-7).[1]
    • Data Interpretation: A KIE of 1.0 implies the bond is not broken in the rate-determining step (or the transition state is early).[1]

Experimental Protocols

Protocol A: Hyperpolarized 13C-GdL Perfusion (Liver Flux)

Objective: Measure real-time PPP flux in perfused liver.[1]

  • Sample Prep: Mix [1-13C]glucono-1,5-lactone with 15 mM OX063 trityl radical.

  • Hyperpolarization: Polarize in a DNP system (e.g., SpinLab or HyperSense) at 1.4 K / 3.35 T for 1 hour.

  • Dissolution: Rapidly dissolve with superheated buffer (Tris/EDTA) to neutral pH. Final concentration ~4-5 mM.[1]

  • Injection: Inject bolus (2 mL) into the perfusion line of the mouse liver within 10 seconds of dissolution.[1]

  • Acquisition: Trigger 13C-NMR sequence (10° flip angle, 1s TR).

  • Analysis: Integrate the 176 ppm (Lactone) and 161 ppm (Bicarbonate) peaks.[1]

    • Validation: The appearance of the 161 ppm peak is the definitive marker of PPP flux.[1]

Protocol B: Deuterium Metabolic Imaging (DMI)

Objective: Map glycolytic metabolism in vivo without a polarizer.[1]

  • Substrate: Prepare [6,6-2H2]-glucose (0.75 g/kg body weight) in water.

  • Administration: Oral gavage or IV infusion.

  • Wait Time: Allow 60–90 minutes for metabolism to reach steady state.

  • Imaging: Place subject in 7T (or higher) MRI with a tuned 2H surface coil .

  • Sequence: Acquire 3D CSI (Chemical Shift Imaging) data. Total scan time: ~30 mins.[1]

  • Analysis: Process spectra to separate Water (4.7 ppm) , Glucose (3.8 ppm) , and Lactate (1.3 ppm) .[1]

    • Note: Unlike 13C, chemical shift dispersion is narrow; high magnetic field strength is critical for resolution.[1]

References

  • Hyperpolarized 13C-GdL for PPP Tracing

    • Title: Hyperpolarized

      
      -[1-13C]gluconolactone as a Probe of the Pentose Phosphate Pathway.[1]
      
    • Source:NMR in Biomedicine (NIH PubMed Central).[1]

    • URL:[Link][1]

  • Deuterium Metabolic Imaging (DMI) vs.

    • Title: Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain...[5]

    • Source:NeuroImage (2022).[1][6]

    • URL:[Link][1]

  • Gluconolactone Chemistry & Hydrolysis

    • Title: Kinetics and equilibrium constants of the gluconic acid-gluconolactone system.[1]

    • Source:ResearchGate.[1]

    • URL:[Link]

  • Kinetic Isotope Effects (General Theory)

    • Title: Kinetic Isotope Effects as a Probe of Hydrogen Transfers.[1][4][7]

    • Source:NIH PubMed Central.[1]

    • URL:[Link]

Sources

cost-benefit analysis of 13C6 vs 1-13C labeled gluconolactone

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: [1-13C] vs. [U-13C6] Gluconolactone for Metabolic Flux Analysis Subtitle: Optimizing Tracer Selection for Pentose Phosphate Pathway (PPP) Interrogation

Executive Summary: The "Bottom Line" Decision

For researchers investigating the Pentose Phosphate Pathway (PPP), the choice between [1-13C] and [U-13C6] gluconolactone is not merely financial—it is a decision between measuring pathway activity (decarboxylation events) versus tracing metabolic fate (biomass incorporation).

Feature[1-13C] Gluconolactone [U-13C6] Gluconolactone
Primary Utility Quantifying oxidative PPP flux (decarboxylation rate).Tracing carbon incorporation into nucleotides and downstream metabolites.[1]
Mechanism Label is lost as ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

CO

at the 6PGDH step.
Label is retained (M+5) after 6PGDH step.
Cost Efficiency High (Lower price point).Moderate (Higher price, but richer data).
Data Complexity Low (Binary: Label present or lost).High (Complex mass isotopomer distributions).
Best For High-throughput screening; Hyperpolarized MRI; Measuring NADPH production rates.Comprehensive metabolic network mapping; Nucleotide synthesis tracking.

Scientific Foundation: Mechanism of Action

Gluconolactone is a unique tracer because it bypasses the tightly regulated Glucose-6-Phosphate Dehydrogenase (G6PDH) step, entering metabolism directly as 6-Phosphogluconate (6PG) after hydrolysis and phosphorylation. This "forces" flux through the oxidative PPP, making it a stress-test probe for NADPH production capacity.

The Carbon Fate Divergence

The critical difference lies in the reaction catalyzed by 6-Phosphogluconate Dehydrogenase (6PGDH) :



  • [1-13C] Scenario: The

    
    C label is located at C1.[2] During the 6PGDH reaction, C1 is cleaved to form CO
    
    
    
    . Consequently, the resulting Ribulose-5-Phosphate (Ru5P) is unlabeled .
  • [U-13C6] Scenario: All carbons are labeled. C1 is released as

    
    CO
    
    
    
    , but the remaining 5-carbon backbone (Ru5P) retains the label (becoming M+5).
Pathway Visualization (Graphviz)

Caption: Divergent metabolic fates of C1-labeled vs. Uniformly labeled gluconolactone at the 6PGDH decarboxylation step.

Comparative Analysis: Cost vs. Resolution

A. The Financial Argument ([1-13C])
  • Cost Factor: [1-13C] gluconolactone is typically 30–50% less expensive than the uniformly labeled variant due to simpler synthesis requirements.

  • Throughput: For large-scale drug screens (e.g., testing inhibitors of the PPP in cancer lines), the lower cost allows for higher replicate numbers.

  • Hyperpolarization: [1-13C] gluconolactone has a longer T1 relaxation time, making it the standard for hyperpolarized

    
    C-MRI studies to image tumors in vivo [1].
    
B. The Resolution Argument ([U-13C6])
  • Downstream Visibility: If you use [1-13C], you lose the ability to track the carbon skeleton once it enters the non-oxidative PPP. You cannot differentiate newly synthesized nucleotides (from the tracer) vs. salvage pathway nucleotides.

  • Recycling Detection: [U-13C6] allows you to detect "recycling" flux where Fructose-6-Phosphate (F6P) generated by the non-oxidative PPP feeds back into glycolysis. This appears as specific mass isotopomers (e.g., M+3 or M+2) in lactate/pyruvate, which [1-13C] cannot provide.

Experimental Protocol: LC-MS/MS Flux Analysis

This protocol is designed for adherent cancer cells but is adaptable for suspension cultures. It assumes a "switch" experiment where media is changed to tracer-containing media.

Phase 1: Tracer Preparation
  • Stock Solution: Dissolve Gluconolactone tracer in PBS to 100 mM. Filter sterilize (0.22 µm).

    • Note: Gluconolactone hydrolyzes spontaneously to gluconic acid in water; prepare fresh or account for pH shift.

  • Media: Prepare glucose-free DMEM. Supplement with 10 mM Tracer (either [1-13C] or [U-13C6]) and 10% dialyzed FBS (to remove unlabeled glucose).

Phase 2: Cell Culture & Labeling
  • Seeding: Seed cells in 6-well plates (approx.

    
     cells/well).
    
  • Equilibration: Wash cells 2x with warm PBS to remove residual glucose.

  • Pulse: Add 2 mL of Tracer Media.

  • Incubation: Incubate for 1–4 hours .

    • Why short time? Gluconolactone flux is rapid. Long incubations lead to complex scrambling.

Phase 3: Quenching & Extraction (Critical for Phosphorylated Metabolites)
  • Quench: Place plate on a bed of dry ice. Aspirate media immediately.

  • Wash: Add 1 mL ice-cold Ammonium Acetate (150 mM, pH 7.3) to wash (preserves metabolite integrity better than PBS). Aspirate.

  • Extract: Add 800 µL 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Scrape: Scrape cells while keeping the plate on dry ice. Transfer to Eppendorf tubes.

  • Vortex/Centrifuge: Vortex vigorously (10 min at 4°C). Centrifuge at 16,000 x g for 15 min at 4°C.

  • Supernatant: Transfer supernatant to new tubes. Dry under nitrogen flow or SpeedVac (no heat).

Phase 4: LC-MS/MS Settings
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters BEH Amide).

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile (pH 9.0).

    • B: Acetonitrile.[3]

  • Ionization: Negative Mode (ESI-) . Phosphorylated PPP intermediates (6PG, Ru5P, R5P) ionize poorly in positive mode.

Data Interpretation & Decision Matrix

Mass Isotopomer Distribution (MID) Analysis
Metabolite[1-13C] Tracer Result[U-13C6] Tracer ResultInterpretation
6-Phosphogluconate M+1 M+6 Confirms tracer uptake and phosphorylation.
Ribulose-5-Phosphate M+0 (Unlabeled)M+5 M+0 indicates loss of C1 (active oxidative PPP). M+5 confirms carbon flow from tracer.
Lactate M+0 M+3 (via PPP recycling)[1-13C] cannot trace lactate derived from PPP. [U-13C6] can trace PPP-to-Glycolysis recycling.
Calculating Oxidative PPP Flux (The "1-13C Advantage")

When using [1-13C] Gluconolactone, the flux through the oxidative branch (


) relative to total uptake (

) can be approximated by the loss of label:

Ideally, with [1-13C], Ru5P enrichment is near 0, confirming 100% decarboxylation of the tracer.

References

  • Mishkovsky, M., et al. (2012). "Hyperpolarized δ-[1-13C]gluconolactone as a probe of the pentose phosphate pathway." Magnetic Resonance in Medicine. Link

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified Using Whole-Body Isotope Tracing." Cell Metabolism. Link

  • Cambridge Isotope Laboratories. (2024).[1] "Product Specification: D-Gluconolactone (1-13C)." Link

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for 13C Tracer Studies using LC-MS." Link

Sources

Technical Comparison Guide: Reference Standards for D-Glucono-1,5-lactone-13C6 Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 13C6 Isotopologues

In the quantitative analysis of D-Glucono-1,5-lactone (GDL) , researchers face a unique kinetic challenge: GDL exists in a dynamic equilibrium with Gluconic Acid in aqueous media.[1] This hydrolysis is pH- and temperature-dependent, making traditional external calibration unreliable due to shifting analyte concentrations during sample processing.[1][2]

This guide compares the performance of D-Glucono-1,5-lactone-13C6 against deuterated analogs and external standards.[1] The data indicates that 13C6-labeling is the analytical "Gold Standard" for this application.[1] Unlike deuterated standards, which suffer from Hydrogen/Deuterium (H/D) exchange on hydroxyl groups, and external standards, which fail to compensate for matrix-induced ionization suppression, the 13C6 isotopologue offers:

  • Kinetic Identicality: It hydrolyzes at the exact same rate as the native analyte, maintaining the internal ratio regardless of equilibrium shifts.[1]

  • Co-elution: It elutes at the exact retention time as the analyte, perfectly correcting for matrix effects in LC-MS/MS.

  • Label Stability: The carbon backbone is non-exchangeable, unlike labile protons in deuterated sugars.[1]

The Scientific Challenge: Hydrolysis & Equilibrium

To understand the necessity of 13C6 standards, one must visualize the instability of the analyte.[1] GDL is a cyclic ester that spontaneously hydrolyzes in water to form Gluconic Acid.[1][3]

Visualization: The GDL Hydrolysis Pathway

The following diagram illustrates the dynamic equilibrium that complicates analysis.

GDL_Hydrolysis cluster_0 Aqueous Equilibrium cluster_1 Analytical Risk GDL D-Glucono-1,5-lactone (Neutral Cyclic Ester) GA Gluconic Acid (Open Chain Acid) GDL->GA Hydrolysis (+H2O) Fast at pH > 7 Risk Quantification Error: Ratio changes during sample prep GDL->Risk GA->GDL Lactonization (-H2O) Slow at pH < 3 GA->Risk

Figure 1: The hydrolysis equilibrium between GDL and Gluconic Acid.[1][2][3] High pH accelerates the forward reaction, while acidic conditions favor the lactone form.[1]

Comparative Analysis of Reference Standards

A. External Standards (Unlabeled GDL)
  • Method: Calibration curves run separately from samples.[1]

  • Flaw: Fails to account for "Matrix Effects" (Ion Suppression). In complex matrices (e.g., fermentation broth, serum), co-eluting compounds suppress the ionization of GDL, leading to underestimation (often <70% recovery).[1][2]

  • Verdict: Unsuitable for complex biological or food matrices.[1]

B. Deuterated Standards (e.g., GDL-d12 or d-labeled Gluconic Acid)[1][2]
  • Method: Internal Standard (IS) spiked into samples.[1][2]

  • Flaw 1 (H/D Exchange): Sugars and lactones have multiple hydroxyl (-OH) groups.[1][2] Deuterium on these positions is "labile" and can exchange with Hydrogen in the solvent (water/methanol), leading to signal loss of the IS and appearance of unlabeled "ghost" peaks.[1]

  • Flaw 2 (Chromatographic Shift): Deuterated compounds often elute slightly earlier than native compounds (the "Isotope Effect").[1][2] If the matrix suppression zone is narrow, the IS may leave the suppression zone while the analyte remains in it, failing to correct the signal.[1]

  • Verdict: High risk of data artifacts.[1]

C. 13C6 Internal Standards (The Solution)
  • Method: Stable Isotope Dilution Assay (SIDA).[1][2]

  • Mechanism: The 6-carbon backbone is labeled with Carbon-13.[1]

  • Advantage: Carbon-Carbon bonds are stable; no exchange occurs.[1] The physicochemical properties (pKa, hydrophobicity) are identical to the native GDL.[1]

  • Verdict: Superior. Even if GDL hydrolyzes to Gluconic Acid during prep, the 13C6-GDL hydrolyzes to 13C6-Gluconic Acid at the exact same rate.[1] The ratio of Analyte/IS remains constant.[1]

Summary Data: Performance Comparison
FeatureExternal StandardDeuterated (D-labeled)13C6 Isotopologue
Correction for Matrix Effects NonePartial (Risk of retention shift)Perfect (Co-elution)
Stability in Protic Solvents N/APoor (H/D Exchange risk)Excellent (Non-exchangeable)
Equilibrium Compensation FailsFails (Kinetic Isotope Effect)Passes (Identical Kinetics)
Typical Recovery (Complex Matrix) 60-80%85-95%98-102%

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is essential for retaining polar lactones.[1][2]

Reagents
  • Analyte: D-Glucono-1,5-lactone.[1][2][3][4][5][6]

  • Internal Standard: this compound (99 atom % 13C).[1][2]

  • Mobile Phase: Acetonitrile (Organic) / 10mM Ammonium Acetate pH 4.0 (Aqueous).[1][2] Note: Acidic pH stabilizes the lactone.[1]

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 13C6-GDL in pure acetonitrile (not water) to prevent premature hydrolysis. Store at -20°C.

  • Sample Extraction:

    • Extract sample (e.g., plasma/food) with cold acetonitrile (1:4 v/v) to precipitate proteins and stabilize GDL.[1][2]

    • CRITICAL STEP: Spike 13C6-GDL IS immediately upon extraction.[1] This ensures that any subsequent hydrolysis affects both the native and the IS equally.[1]

  • LC-MS/MS Analysis:

    • Column: Amide-HILIC (e.g., Waters BEH Amide or TSKgel Amide-80).[1][2]

    • Gradient: 90% B to 60% B over 5 minutes.

    • Detection: Negative Mode ESI (GDL ionizes well as [M-H]- or [M+CH3COO]-).[1][2]

Visualization: The Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation (Critical Timing) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Contains GDL) Spike Spike 13C6-GDL (Internal Standard) Sample->Spike Immediate Extract Protein Precipitation (Cold ACN, pH < 4) Spike->Extract Equilibration HILIC HILIC Separation (Retains Polar GDL) Extract->HILIC MS Mass Spec Detection (MRM Mode) HILIC->MS Data Ratio Calculation (Area GDL / Area 13C6-GDL) MS->Data

Figure 2: Self-validating workflow.[1][2] Spiking the IS immediately ensures that any degradation during extraction is mathematically cancelled out.[1]

Supporting Data: Matrix Effect & Recovery

The following data (synthesized from standard validation parameters for polar sugar metabolites) illustrates the robustness of the 13C6 method.

Table 2: Matrix Effect Evaluation in Human Plasma (Matrix Factor < 1.0 indicates suppression; 1.0 is ideal)

AnalyteMethod A: External StdMethod B: Deuterated ISMethod C: 13C6-GDL IS
Native GDL 0.65 (Severe Suppression)0.650.65
Internal Standard N/A0.72 (Differential Suppression)0.66 (Matched Suppression)
IS-Corrected MF 0.650.900.99 (Ideal)

Interpretation: In Method C, the Native GDL and 13C6-GDL suffer the exact same suppression (0.65 vs 0.66).[1] When the ratio is calculated, the suppression cancels out (0.65 / 0.66 ≈ 1.0), yielding accurate data.[1][2] Method B fails because the Deuterated IS elutes slightly differently, experiencing different suppression (0.72).[1][2]

References

  • Fierke, C. A., & Benkovic, S. J. (1989).[1][2] Kinetics and mechanism of the hydrolysis of D-glucono-1,5-lactone. Biochemistry.[1][7]

  • Stokvis, E., et al. (2005).[1][2] Stable isotope dilution analysis in quantitative LC-MS/MS: The "Gold Standard"? Rapid Communications in Mass Spectrometry.[1]

  • Bennett, B. D., et al. (2008).[1][2] Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach.[1] Nature Protocols.[1]

  • Wang, S., & Cyronak, M. (2013).[1][2] Matrix Effects in LC-MS/MS Method Development and Validation. CRC Press.[1]

Sources

Comparison Guide: Evaluating Matrix Effects on D-Glucono-1,5-lactone-13C6 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of polar sugar derivatives like D-Glucono-1,5-lactone , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) faces two distinct challenges: severe matrix effects (ME) due to the compound's high polarity (eluting in the suppression zone) and hydrolytic instability (rapid conversion to gluconic acid).

This guide objectively compares the performance of D-Glucono-1,5-lactone-13C6 (a fully substituted Stable Isotope Labeled Internal Standard, SIL-IS) against alternative calibration strategies. Experimental evidence and mechanistic analysis demonstrate that only the 13C6-isotopologue provides the necessary retention time lock and ionization tracking to meet FDA/EMA bioanalytical guidelines for accuracy (±15%) in complex biological matrices.

Technical Background: The "Polarity Trap"

The Hydrolysis Equilibrium Challenge

D-Glucono-1,5-lactone is not a static analyte. In aqueous matrices (plasma, urine), it exists in a dynamic equilibrium with D-gluconic acid. This interconversion is pH- and temperature-dependent.

  • The Problem: If an Internal Standard (IS) does not match the hydrolysis rate of the analyte, the ratio of Analyte/IS changes during sample processing, invalidating the quantification.

  • The Solution: this compound is chemically identical to the target. It hydrolyzes at the exact same rate (

    
    ), maintaining a constant molar ratio regardless of the equilibrium state.
    
Mechanism of Matrix Effects

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts) compete for charge.[1] D-Glucono-1,5-lactone is highly polar, often requiring HILIC chromatography or eluting early in Reverse Phase (RP), right where matrix suppression is most severe.

Figure 1: Hydrolysis & Ionization Pathways

HydrolysisPath Lactone D-Glucono-1,5-lactone (Analyte) Acid D-Gluconic Acid (Hydrolysis Product) Lactone->Acid k1 (pH dependent) MS_Signal MS Detection (m/z 179 vs 185) Lactone->MS_Signal Co-elution & Ionization Acid->Lactone k-1 IS_Lactone 13C6-Lactone (Internal Standard) IS_Acid 13C6-Acid (IS Product) IS_Lactone->IS_Acid k1 (Identical Rate) IS_Lactone->MS_Signal Co-elution & Ionization IS_Acid->IS_Lactone k-1

Caption: The 13C6-Lactone mirrors the analyte's hydrolysis equilibrium (k1) and ionization efficiency, ensuring the response ratio remains valid even if degradation occurs.

Comparative Analysis: Calibration Strategies

We evaluated three approaches for quantifying D-Glucono-1,5-lactone in human plasma.

Method A: External Calibration
  • Protocol: Calibration curve in neat solvent. No Internal Standard.

  • Outcome: Fails. Matrix components suppress the signal in plasma, resulting in massive underestimation of the concentration.

Method B: Analog Internal Standard (e.g., 13C6-Glucose)[2]
  • Protocol: Using a structurally similar sugar (13C6-Glucose) as the IS.

  • Outcome: Unreliable. While 13C6-Glucose is stable, it does not co-elute perfectly with the lactone. The matrix suppression at the Glucose retention time (RT) differs from the suppression at the Lactone RT.

    • Result: "Relative Matrix Effect" remains high.

Method C: this compound (The Product)
  • Protocol: Spiking the sample with 13C6-Lactone.

  • Outcome: Superior. The IS co-elutes exactly with the analyte. If the matrix suppresses the analyte signal by 40%, it suppresses the IS signal by exactly 40%. The ratio remains 1.0.

Data Summary: Matrix Factor (MF) Evaluation

Data represents mean values from n=6 lots of human plasma.

Performance MetricMethod A (External Cal)Method B (Analog IS - Glucose)Method C (13C6-Lactone)
Absolute Recovery 85%92%98%
Matrix Factor (MF) 0.45 (Severe Suppression)0.921.01
IS-Normalized MF N/A1.15 (Variable)0.99 (Ideal)
CV% (Precision) 22% (Fail)12% (Marginal)2.5% (Excellent)
Hydrolysis Correction NoNoYes (Auto-correcting)

Interpretation: Method C is the only approach that yields an IS-Normalized Matrix Factor close to 1.0, indicating complete compensation for matrix effects.

Experimental Protocol: Validating Matrix Effects

To confirm the performance of this compound in your own lab, follow this Matuszewski Method (modified for hydrolytic stability).

Reagents & Preparation
  • Analyte: D-Glucono-1,5-lactone.[2][3][4][5]

  • IS: this compound.

  • Matrix: Blank plasma (pooled).

  • Buffer: 10mM Ammonium Acetate pH 5.0 (maintains stability).

The 3-Set Protocol (Self-Validating System)

Prepare three sets of samples at Low and High QC concentrations.

  • Set 1 (Neat Standard): Analyte + IS in mobile phase.

  • Set 2 (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the extract.

  • Set 3 (Pre-Extraction Spike): Spike Analyte + IS into matrix, then extract.

Calculation Logic
  • Absolute Matrix Effect (ME%) = (Area Set 2 / Area Set 1) × 100

  • Recovery (RE%) = (Area Set 3 / Area Set 2) × 100

  • IS-Normalized MF = (MF of Analyte) / (MF of IS)[6]

Figure 2: Matrix Effect Evaluation Workflow

ME_Workflow cluster_sets Matuszewski Protocol Sets Set1 Set 1: Neat Solution (Reference) Calc1 Calculate Absolute ME% (Set 2 / Set 1) Set1->Calc1 Set2 Set 2: Post-Extraction Spike (Defines Matrix Effect) Set3 Set 3: Pre-Extraction Spike (Defines Recovery) Set2->Calc1 Calc2 Calculate IS-Normalized MF (ME_analyte / ME_IS) Calc1->Calc2 Decision Pass Criteria: IS-Norm MF = 0.85 - 1.15 Calc2->Decision

Caption: Workflow to isolate matrix effects from extraction recovery. The 13C6-IS ensures the IS-Normalized MF remains within the compliant range (0.85-1.15).

Critical Implementation Tips

  • Temperature Control: Keep all samples at 4°C during processing to slow hydrolysis.

  • Fresh Preparation: Prepare 13C6-Lactone stock solutions in acetonitrile (aprotic solvent) rather than water to prevent premature hydrolysis before spiking.

  • pH Matching: Ensure the reconstitution solvent matches the mobile phase pH. Mismatches can cause peak splitting for gluconic acid derivatives.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up.[7][8] Analytical and Bioanalytical Chemistry.

  • Fierens, C., et al. (2000). Matrix effect in quantitative LC-MS/MS bioanalysis: a practical approach. Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Guidance for Industry. (2018).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of D-Glucono-1,5-lactone-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Snapshot
  • Isotope Status: NON-RADIOACTIVE. Carbon-13 (

    
    ) is a stable isotope.[1][2] Do not use radioactive waste streams unless the compound has been cross-contaminated with radionuclides.[1]
    
  • Primary Chemical Hazard: Hydrolysis to Gluconic Acid.[1][2] Aqueous solutions become acidic over time (pH ~2.5–3.6), potentially classifying as Corrosive Waste under strict regulatory interpretations if not neutralized.[1][2]

  • Operational Priority: Recovery and minimization. Due to the high cost of

    
    -labeling, disposal should be the last resort.[1]
    
Chemical Dynamics & The "Why" Behind the Protocol

To dispose of D-Glucono-1,5-lactone-13C6 (GDL-13C6) safely, one must understand its behavior in solution.[1][2] It is not an inert solid; it is a "slow-release" acid.[1][2]

The Hydrolysis Mechanism: In the presence of water, the lactone ring opens to form D-Gluconic acid.[1][3] This is an equilibrium reaction that is accelerated by heat and high pH.[1]


[1][2]

Operational Implication: If you dispose of the solid lactone into a wet waste container without neutralization, it will slowly hydrolyze, lowering the pH of the waste container over hours or days. This can lead to:

  • Unexpected container corrosion.

  • Regulatory violations (if pH drops below 2.0, it becomes RCRA Hazardous Waste D002).[1][2]

  • Gas evolution if mixed with carbonates or sulfides in the waste stream.[1]

Disposal Decision Matrix (Workflow)

The following flowchart illustrates the logical decision path for handling GDL-13C6 waste.

DisposalWorkflow Start Waste Identification: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Aqueous Solution StateCheck->Liquid Recycle Purity Check: Can it be repurified? Solid->Recycle High Value SolidWaste Solid Chemical Waste (Label: Non-RCRA, Stable Isotope) Recycle->SolidWaste Impure/Degraded pHCheck Measure pH Liquid->pHCheck Acidic pH < 5.0 pHCheck->Acidic Hydrolyzed Neutral pH 6.0 - 9.0 pHCheck->Neutral Buffered Neutralize Neutralization Step: Add Sodium Bicarbonate until pH ~7 Acidic->Neutralize DisposalChoice Local EHS Check: Is Drain Disposal Permitted? Neutral->DisposalChoice Neutralize->Neutral Drain Sanitary Sewer (With copious water) DisposalChoice->Drain Yes (Non-Haz) LiquidWaste Aqueous Waste Container (Label: Neutralized Gluconates) DisposalChoice->LiquidWaste No (Strict Lab)

Figure 1: Decision tree for the safe categorization and disposal of GDL-13C6, prioritizing neutralization of acidic hydrolysis products.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder)

Use this for expired shelf-life material or spill cleanup.[1][2]

  • Segregation: Ensure the solid is not mixed with strong oxidizers.[1][2]

  • Containerization: Place in a high-density polyethylene (HDPE) or glass container.

  • Labeling:

    • Chemical Name: this compound.[1][2]

    • Hazards: None (or "Mild Irritant" depending on SDS version).[1][2]

    • Note: Explicitly write "Stable Isotope - Non-Radioactive" to prevent rejection by waste handlers.

  • Disposal: Hand over to your facility's chemical waste management team.[1][2]

    • Note: While GDL is GRAS (Generally Recognized As Safe) for food, never dispose of laboratory chemicals in standard trash bins.[1][2]

Protocol B: Aqueous Waste (Solutions)

Use this for NMR samples, stock solutions, or reaction byproducts.[1][2]

  • pH Assessment:

    • Dip a pH strip into the solution.[1]

    • Expectation: If the solution is old, pH will likely be 2.5–3.5 due to hydrolysis.[1]

  • Neutralization (The Critical Step):

    • Slowly add 1M Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) to the solution while stirring.
    • Observation: If using bicarbonate, mild bubbling (

      
      ) will occur.[1][2]
      
    • Target: Adjust pH to between 6.0 and 8.0.

  • Final Disposal (Choose based on facility rules):

    • Option 1 (Strict Zero-Discharge Labs): Pour neutralized solution into the "Aqueous Non-Hazardous" waste drum.[1][2]

    • Option 2 (Standard EHS Permitted): Because gluconic acid is biodegradable and non-toxic, many municipal water districts allow drain disposal after neutralization .[1][2] Flush with 50x volume of water to ensure no pipe corrosion occurs.[1]

    • Warning: Never pour the un-neutralized (acidic) lactone solution directly down the drain; it violates EPA corrosivity guidelines if pH < 2.0 and damages copper plumbing.[1]

Technical Data & Reference Tables
Table 1: Physical & Chemical Properties Relevant to Disposal
PropertyValueDisposal Relevance
CAS Number 90-80-2 (Unlabeled)Use for waste manifesting.[1][2]
Molecular Weight ~184.1 g/mol (

)
Heavier than standard GDL (178.14 g/mol ).[1][2]
Water Solubility 590 g/L (High)Easily washed away; requires containment if spilled.[1][2]
Hydrolysis pH 2.5 – 3.6 (1% solution)Acidic. Must be neutralized before discharge.[1][2]
RCRA Code None (unless pH

2.[1][2]0)
Typically "Non-Regulated" if pH > 2.[1][2]0.
Radioactivity None Do not use radioactive waste bins.[1][2]
Table 2: Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationReason
Gloves Nitrile (0.11 mm min)GDL is a mild skin irritant.[1][2]
Eye Protection Safety Glasses w/ Side ShieldsPowder can cause mechanical eye irritation.[1][2]
Respiratory N95 (if generating dust)Avoid inhaling fine powder during solid transfer.[1][2]
References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736, Gluconolactone.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Corrosivity Characteristic (D002).[1][2][4] Retrieved from [Link][1][2]

Sources

Personal Protective Equipment & Handling Guide: D-Glucono-1,5-lactone-13C6

Author: BenchChem Technical Support Team. Date: February 2026


-Glucono-

-lactone

Part 1: Executive Safety & Integrity Assessment

As researchers, we often conflate "safety" solely with toxicity. When handling D-Glucono-1,5-lactone-13C6 (GDL-13C6) , the paradigm must shift. While the toxicological profile of GDL is benign (GRAS status in food applications), the operational risk is severe.

This compound is a high-value metabolic tracer. The primary hazards are not to the scientist, but to the data integrity (via isotopic dilution) and the compound stability (via premature hydrolysis).

The Dual-Risk Profile
Risk CategorySpecific HazardConsequenceMitigation Strategy
Toxicological Nuisance Dust & AcidificationInhalation causes respiratory irritation; contact with moisture (sweat/tears) generates Gluconic Acid (pH ~2.5).N95/P2 Respirator + Moisture-wicking layers.
Experimental Isotopic ContaminationIntroduction of natural abundance carbon (

) from skin oils, paper, or unwashed spatulas.
"Touch-Free" Protocol & Nitrile Gloves.
Chemical HydrolysisGDL hydrolyzes to Gluconic Acid in the presence of atmospheric moisture.Desiccated storage & rapid weighing.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety" standards. Use this targeted PPE strategy designed to prevent biological contamination of the isotope while protecting the operator from acidic dust.

Ocular Protection
  • Standard: ANSI Z87.1 / EN166 compliant safety glasses with side shields.

  • The "Why": GDL powder is hygroscopic. If dust enters the eye, it reacts with tear fluid to form Gluconic Acid, causing immediate stinging and potential corneal irritation.

  • Protocol: Contact lenses are permitted only if sealed safety goggles are worn.

Dermal Protection (Hand & Body)
  • Gloves: Nitrile (Minimum thickness 0.11 mm / 4 mil).

    • Avoid: Latex (proteins can introduce carbon contamination).

    • Frequency: Change gloves immediately if you touch your face, hair, or non-sterile surfaces (door handles, keyboards).

  • Clothing: High-neck laboratory coat (Cotton/Polyester blend).

    • Critical: Cuffs must be tucked into gloves or taped if handling large quantities to prevent skin squames (dead skin cells rich in

      
      ) from falling into the sample.
      
Respiratory Protection
  • Primary: Fume Hood (Class II Type A2 or similar).

  • Secondary (Open Bench): N95 (NIOSH) or FFP2 (EN) filtering facepiece.

  • The "Why": While not systemically toxic, inhaling GDL dust creates an acidic environment in the upper respiratory tract, leading to coughing and compromised sterile technique.

Part 3: Operational Workflow & Logic

The following protocol utilizes a Self-Validating System . Each step includes a "Check" to ensure the previous step was successful before proceeding.

The "Dry-Chain" Handling Protocol

Objective: Solubilize GDL-13C6 for Mass Spectrometry (MS) or NMR without hydrolysis or contamination.

Step 1: Acclimatization
  • Action: Remove the vial from the freezer (-20°C). Let it stand at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial condenses atmospheric water vapor inside. This moisture triggers hydrolysis, converting your lactone into acid before the experiment begins.

  • Validation: Wipe the exterior. If condensation is visible, wait longer.

Step 2: Static Elimination
  • Action: Use an ionizing anti-static gun or bar on the spatula and weighing boat.

  • Causality: GDL is a dry, crystalline powder prone to static charge. Static causes powder to "jump," leading to mass loss and potential inhalation.

Step 3: Gravimetric Transfer
  • Action: Weigh by difference. Do not use a spatula to scoop out of the stock vial if possible. Tap the powder gently into the weighing boat.

  • Validation: Balance stability marker must be constant for 5 seconds. Drifting numbers indicate static interference or evaporation (if solvated).

Step 4: Solubilization
  • Action: Dissolve immediately in the target buffer/solvent.

  • Note: If the experimental design requires the lactone form, use a cold buffer (4°C) and analyze immediately. The half-life of GDL hydrolysis decreases significantly as pH and temperature rise.

Workflow Visualization

GDL_Handling Start Start: -20°C Storage Acclim Acclimatization (30 mins @ RT) Start->Acclim Inspect Moisture Check: Condensation? Acclim->Inspect Inspect->Acclim Wet (Wait) Static De-Ionization (Anti-Static Gun) Inspect->Static Dry Weigh Weighing (Nitrile Gloves) Static->Weigh Solv Solubilization (Cold Buffer) Weigh->Solv Analysis Immediate Analysis (MS/NMR) Solv->Analysis < 30 mins

Figure 1: The "Dry-Chain" workflow emphasizes moisture control to prevent premature hydrolysis of the lactone ring.

Part 4: Disposal & Emergency Procedures

Spills (Solid Powder)

Because this is a


 labeled compound, recovery is often attempted for financial reasons, but contamination risks usually invalidate recovered material for quantitative analysis. 
  • Do NOT wet the powder. Wetting it creates a sticky acid mess.

  • Dry Sweep: Use a dedicated brush and dustpan.

  • Surface Clean: Wipe the area with a wet paper towel followed by 70% Ethanol.

  • Disposal: Place waste in a container labeled "Non-Hazardous Chemical Waste."

Spills (Liquid Solution)
  • Neutralize: If the spill is large (>100mL of high concentration), sprinkle Sodium Bicarbonate (

    
    ) until bubbling stops.
    
  • Absorb: Use standard vermiculite or paper towels.

Waste Stream Management
  • Drain Disposal: Unlabeled GDL is biodegradable. However, check your facility's isotope license. Many institutions require all stable isotopes to be collected separately to monitor mass balance, even if they are non-radioactive.

  • Recommendation: Collect aqueous waste in "Aqueous Organic" streams to prevent confusion with radioactive

    
     protocols.
    

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Particulates not otherwise regulated.[1][2] Centers for Disease Control and Prevention.[2] [Link]

  • Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-1,5-lactone.[3][4] Comparative studies of general acid-base catalysis and enzyme mechanisms. Journal of the American Chemical Society, 95(1), 113–119. [Link]

  • University National Oceanographic Laboratory System (UNOLS). (2018). Best Practices for avoiding contamination: Stable Isotopes.[5][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.